(6-Bromo-3-fluoropyridin-2-yl)methanol
Description
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Structure
2D Structure
Properties
IUPAC Name |
(6-bromo-3-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOKAVUZIHCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704692 | |
| Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918793-01-8 | |
| Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (6-Bromo-3-fluoropyridin-2-yl)methanol: Properties, Synthesis, and Synthetic Utility
Introduction: A Versatile Building Block in Modern Drug Discovery
(6-Bromo-3-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative that has emerged as a crucial building block for medicinal chemists and researchers in drug development. Its strategic placement of three distinct functional groups—a hydroxymethyl, a bromine atom, and a fluorine atom—on a pyridine scaffold provides a versatile platform for molecular elaboration. The pyridine ring itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a parent molecule.
This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and safe handling of this compound. The insights herein are intended to empower researchers to leverage this reagent's full potential in the synthesis of complex molecular architectures and novel chemical entities.
Core Chemical and Physical Properties
This compound is typically a solid powder at room temperature.[1][2] Its key identifiers and physical properties are summarized below, compiled from authoritative supplier data.[2][3][4][5][6]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-Bromo-3-fluoro-2-(hydroxymethyl)pyridine; 6-Bromo-3-fluoropyridine-2-methanol | [6] |
| CAS Number | 918793-01-8 | [3][4] |
| Molecular Formula | C₆H₅BrFNO | [3][4] |
| Molecular Weight | 206.01 g/mol | [3][5] |
| Physical Form | Solid / Powder | [1][2] |
| InChI Key | SXIOKAVUZIHCDD-UHFFFAOYSA-N | [2] |
| Storage Conditions | Store in a dry, cool, well-ventilated area. Keep container sealed. | [4][6] |
Synthesis and Purification
The most direct and common synthetic route to this compound is the selective reduction of its corresponding aldehyde, 6-bromo-3-fluoropicolinaldehyde.
Caption: Synthetic workflow for this compound.
Causality in Reagent Selection
The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild and chemoselective reagent, highly effective for reducing aldehydes and ketones without affecting other potentially reducible groups, such as the pyridine ring or the carbon-bromine bond. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which serves as both the solvent and a proton source for the workup. This method is favored for its operational simplicity, high yields, and straightforward purification.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 6-bromo-3-fluoropicolinaldehyde.
Materials:
-
6-bromo-3-fluoropicolinaldehyde (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 6-bromo-3-fluoropicolinaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride to the stirred solution in small portions. Rationale: The addition is done slowly to control the exothermic reaction and prevent excessive gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water to decompose excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the remaining aqueous residue between ethyl acetate and deionized water.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
Core Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for sequential, selective modifications, making it a powerful intermediate.
Caption: Key reaction pathways for this compound.
-
Reactions at the Hydroxymethyl Group: The primary alcohol is a versatile handle for various transformations.
-
Oxidation: It can be cleanly oxidized back to the parent aldehyde, 6-bromo-3-fluoropicolinaldehyde, using mild reagents like Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂).[7] This aldehyde is a precursor for imine formation, Wittig reactions, and other nucleophilic additions. Further oxidation to the corresponding carboxylic acid can be achieved with stronger oxidizing agents.
-
-
Reactions at the C6-Bromo Bond: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl substituents at the 6-position. This is one of the most widely used reactions for constructing biaryl structures in drug candidates.[8]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the synthesis of 6-aminopyridine derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, useful for constructing rigid linkers or as precursors for further transformations.
-
-
Influence of the C3-Fluoro Group: The electron-withdrawing fluorine atom modulates the electronics of the pyridine ring. It can increase the acidity of ring protons, influence the regioselectivity of certain reactions, and is often incorporated into drug candidates to block metabolic oxidation or enhance binding affinity through favorable electrostatic interactions.
Detailed Experimental Protocol: Oxidation
Objective: To synthesize 6-bromo-3-fluoropicolinaldehyde via oxidation of this compound.[7]
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane in one portion. Rationale: DMP is a mild and highly efficient oxidizing agent for converting primary alcohols to aldehydes with minimal side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. Rationale: Sodium thiosulfate reduces the iodine byproducts of the DMP reagent, aiding in purification.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude aldehyde can be purified by silica gel chromatography if necessary.
Applications in Research and Drug Development
While specific, direct examples of this compound being used to synthesize a marketed drug are not readily found in public literature, its structural motifs are central to many advanced pharmaceutical compounds. It serves as an invaluable intermediate for creating highly functionalized pyridine cores found in kinase inhibitors and other targeted therapies. For example, related substituted pyridines form the backbone of potent inhibitors like Ponatinib, which targets BCR-ABL kinase, and AMG 337, a selective MET inhibitor.[9][10][11] The combination of a coupling-ready bromide and a modifiable alcohol function allows chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.
| Hazard Class | GHS Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Eye Damage/Irritation | H319: Causes serious eye irritation. |
| STOT - Single Exposure | H335: May cause respiratory irritation. |
| Source: SynQuest Laboratories Safety Data Sheet[4] |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]
-
Avoid breathing dust, mist, or spray.[4]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Keep the container tightly closed and sealed in a dry, cool, and well-ventilated place.[4][6]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal:
-
Dispose of contents and container in accordance with licensed collector's sorting instructions. Material should be handled as hazardous waste.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | 918793-01-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. scbt.com [scbt.com]
- 6. This compound - CAS:918793-01-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AMG-337 - LKT Labs [lktlabs.com]
An In-depth Technical Guide on (6-Bromo-3-fluoropyridin-2-yl)methanol
Abstract
This guide provides a comprehensive technical overview of (6-Bromo-3-fluoropyridin-2-yl)methanol, CAS number 918793-01-8.[1][2][3] It is a critical building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis methodologies, and significant applications in medicinal chemistry, with a focus on its role as a versatile intermediate. Furthermore, it outlines key reactions, analytical characterization techniques, and essential safety and handling protocols.
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in numerous pharmaceuticals. The strategic introduction of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This compound combines the benefits of the pyridine core with the advantageous properties of fluorine and the reactivity of a bromine substituent. This combination makes it a highly versatile building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthetic chemistry.
| Property | Value |
| CAS Number | 918793-01-8 |
| Molecular Formula | C6H5BrFNO |
| Molecular Weight | 206.01 g/mol [2][6] |
| Appearance | Solid-Powder[7] |
| IUPAC Name | (6-bromo-3-fluoro-2-pyridinyl)methanol[7] |
| InChI Key | SXIOKAVUZIHCDD-UHFFFAOYSA-N[7] |
Synthesis and Mechanism
The synthesis of this compound is a critical process for its use in further chemical transformations. A common and efficient method involves the reduction of the corresponding aldehyde, 6-bromo-3-fluoropicolinaldehyde.
3.1. Recommended Synthesis Protocol: Reduction of 6-bromo-3-fluoropicolinaldehyde
This protocol provides a reliable and scalable method for the synthesis of this compound.
Materials:
-
6-bromo-3-fluoropicolinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution: Dissolve 6-bromo-3-fluoropicolinaldehyde in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the stirred solution, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed.
-
Quenching: Carefully add saturated aqueous ammonium chloride to quench the reaction.
-
Extraction: Extract the product into dichloromethane.
-
Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expertise & Experience Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride is chosen for its mild and selective nature, effectively reducing the aldehyde without affecting the pyridine ring or the halogen substituents.
-
Solvent: Methanol is an ideal solvent as it readily dissolves both the reactant and the reducing agent, facilitating a homogenous reaction.
-
Temperature Control: Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of byproducts, ensuring a high yield of the desired product.
3.2. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Reactions and Applications in Drug Discovery
This compound serves as a versatile intermediate in the synthesis of more complex molecules.
4.1. Oxidation to Aldehyde
The primary alcohol can be oxidized back to the aldehyde, 6-bromo-3-fluoropicolinaldehyde, using reagents like Dess-Martin periodinane.[8] This aldehyde is a valuable intermediate for various subsequent reactions.
4.2. Cross-Coupling Reactions
The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the introduction of a wide array of substituents, enabling the rapid generation of diverse chemical libraries for drug screening.
4.3. Applications in Kinase Inhibitor Synthesis
The substituted pyridine motif is a common feature in many kinase inhibitors. The ability to functionalize this compound at multiple positions makes it a valuable precursor for the synthesis of potent and selective inhibitors of kinases such as MET.[4]
4.4. Reaction Pathways Diagram
Caption: Key reaction pathways of this compound.
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques is employed.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. |
| ¹³C NMR | Resonances for the six carbons of the pyridine ring and the hydroxymethyl carbon. |
| Mass Spectrometry | A molecular ion peak consistent with the molecular weight of 206.01 g/mol . |
| Infrared Spectroscopy | Characteristic absorption bands for O-H, C-H, C-F, and C-Br bonds, as well as aromatic C=C and C=N stretching. |
Safety and Handling
Proper handling and storage of this compound are essential to ensure laboratory safety.
Hazard Statements:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][9] In case of inadequate ventilation, wear respiratory protection.[1]
-
Handling: Use only outdoors or in a well-ventilated area.[9] Avoid breathing dust, mist, or spray.[1] Wash skin thoroughly after handling.[1]
-
First Aid: In case of contact with skin, wash with plenty of soap and water.[1] If in eyes, rinse cautiously with water for several minutes.[9] If inhaled, remove the person to fresh air. If swallowed, rinse mouth with water and do NOT induce vomiting.[1] In all cases of exposure, seek immediate medical advice/attention.[1]
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.
-
Fire Fighting: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray as suitable extinguishing media.[1] Thermal decomposition may generate carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[1][9]
-
Disposal: Dispose of contents/container in accordance with licensed collector's sorting instructions.[1]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. scbt.com [scbt.com]
- 3. 918793-01-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - CAS:918793-01-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | 918793-01-8 [sigmaaldrich.com]
- 8. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. aksci.com [aksci.com]
An In-Depth Technical Guide to (6-Bromo-3-fluoropyridin-2-yl)methanol: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
Substituted pyridinylmethanols are a cornerstone in the edifice of medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals and functional materials.[1] The strategic placement of substituents on the pyridine ring allows for the meticulous tuning of a molecule's physicochemical and biological properties. Among these, the introduction of fluorine has become a paramount strategy in modern drug design. The unique attributes of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile.[2][3][4]
This guide focuses on a particularly valuable building block: (6-Bromo-3-fluoropyridin-2-yl)methanol . This compound synergistically combines the structural features of a pyridine ring, a bromine atom (a versatile handle for cross-coupling reactions), a fluorine atom (for modulation of electronic and biological properties), and a hydroxymethyl group (a key functional group for further synthetic transformations). Understanding its structure and mastering its synthesis are crucial for researchers aiming to develop next-generation therapeutics.
Molecular Structure and Properties
This compound is a solid, typically a powder, at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 918793-01-8 | [5] |
| Molecular Formula | C₆H₅BrFNO | [5] |
| Molecular Weight | 206.01 g/mol | [5] |
| IUPAC Name | (6-bromo-3-fluoro-2-pyridinyl)methanol | |
| Physical Form | Solid-Powder | [1] |
The structure of this compound, with its unique arrangement of functional groups, is depicted below.
Caption: Chemical structure of this compound.
Synthesis of this compound
The most direct and efficient synthetic route to this compound is through the reduction of its corresponding aldehyde, 6-Bromo-3-fluoropyridine-2-carbaldehyde . This transformation is a classic example of carbonyl reduction, a fundamental reaction in organic synthesis.
Synthetic Scheme
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol details the reduction of 6-Bromo-3-fluoropyridine-2-carbaldehyde to this compound using sodium borohydride.
Materials:
-
6-Bromo-3-fluoropyridine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-3-fluoropyridine-2-carbaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. Causality: The portion-wise addition and cooling are crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to decompose the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product as a solid.
Characterization
Expected ¹H NMR Data:
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns and chemical shifts will be influenced by the electronegative fluorine and bromine substituents.
Expected ¹³C NMR Data:
The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the pyridine ring and the carbon of the hydroxymethyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, mist, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of fire, thermal decomposition may produce toxic gases, including carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[1] Use appropriate extinguishing media such as alcohol-resistant foam, carbon dioxide, or dry powder.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its synthesis via the reduction of the corresponding aldehyde is a reliable and scalable method. The strategic incorporation of both fluorine and bromine atoms provides medicinal chemists with a powerful tool to create novel compounds with enhanced biological activity and optimized pharmacokinetic properties. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound is set to increase, paving the way for future therapeutic breakthroughs.
References
A Technical Guide to (6-Bromo-3-fluoropyridin-2-yl)methanol: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
(6-Bromo-3-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom suitable for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a hydroxymethyl group for further functionalization, makes it an attractive scaffold for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, such as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Compound Identification and Physicochemical Properties
The fundamental identity of this compound is established by its unique chemical structure and identifiers.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | (6-bromo-3-fluoro-2-pyridinyl)methanol | [1] |
| CAS Number | 918793-01-8 | [2][3] |
| Molecular Formula | C₆H₅BrFNO | [2][3] |
| Molecular Weight | 206.01 g/mol | [2][3] |
| InChI Key | SXIOKAVUZIHCDD-UHFFFAOYSA-N | [1] |
| Synonyms | 6-Bromo-3-fluoro-2-(hydroxymethyl)pyridine, 2-Pyridinemethanol, 6-bromo-3-fluoro- | [4] |
The physical properties of this compound are critical for its handling, storage, and application in synthetic protocols.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid, powder | [1] |
| Color | White / Off-white | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | 265.0 ± 35.0 °C (Predicted) | N/A |
| Density | 1.762 ± 0.06 g/cm³ (Predicted) | N/A |
| Storage Temperature | Ambient, sealed in a dry environment | [1][4] |
Synthesis and Mechanistic Considerations
The most direct and commonly employed synthetic route to this compound is the chemoselective reduction of its corresponding aldehyde, 6-bromo-3-fluoropyridine-2-carbaldehyde.
Recommended Synthetic Protocol: Reduction of Aldehyde
This procedure is adapted from established methodologies for the reduction of pyridine aldehydes and is detailed in patent literature, demonstrating its utility in a drug discovery context.
-
Reaction Scheme:
Caption: Synthesis via reduction of the corresponding aldehyde.
-
Step-by-Step Methodology:
-
Dissolution: To a solution of 6-bromo-3-fluoropyridine-2-carbaldehyde (1 equivalent) in methanol (MeOH), cool the mixture to 0 °C using an ice bath. The choice of methanol as a solvent is crucial as it is compatible with the reducing agent and effectively solubilizes the starting material.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C. The use of NaBH₄ is a strategic choice due to its high chemoselectivity for reducing aldehydes and ketones in the presence of other reducible functional groups, and its operational simplicity compared to more powerful hydrides like LiAlH₄.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the complete consumption of the starting aldehyde.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. The product is then typically extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final this compound as a solid.
-
Chemical Reactivity and Spectroscopic Profile
The synthetic utility of this compound stems from its three distinct functional handles, which allow for a variety of subsequent chemical transformations.
Caption: Key reaction pathways for this compound.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde, 6-bromo-3-fluoropyridine-2-carbaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). This aldehyde is a precursor for various other transformations, including reductive aminations and Wittig reactions.
-
Cross-Coupling at the Bromine Position: The bromine atom at the 6-position is highly susceptible to palladium-catalyzed cross-coupling reactions. This is arguably its most significant feature for drug discovery, enabling the introduction of a wide array of aryl, heteroaryl, or alkynyl groups via Suzuki or Sonogashira couplings. This allows for rapid library synthesis and structure-activity relationship (SAR) exploration.
-
Functionalization of the Hydroxymethyl Group: The alcohol functionality can be converted into various other groups. For instance, it can undergo etherification (e.g., Williamson ether synthesis) to introduce diverse side chains, or it can be converted to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution reactions.
Spectroscopic Characterization
While a definitive, publicly available, peer-reviewed full NMR dataset for this specific compound is elusive, data can be inferred from closely related structures and supplier-provided information. Researchers should always perform full characterization on their synthesized material.
Table 3: Expected NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift (ppm) & Multiplicity | Notes |
| ¹H NMR | ~7.6 (dd), ~7.4 (dd), ~4.8 (s or d), ~3.5 (t, OH) | The two aromatic protons on the pyridine ring will appear as doublets of doublets due to H-H and H-F coupling. The methylene protons (-CH₂OH) will likely appear as a singlet or a doublet coupled to the hydroxyl proton. The hydroxyl proton signal can be broad and its position is solvent-dependent. |
| ¹³C NMR | ~157 (d, J≈240 Hz), ~145 (d), ~140, ~125 (d), ~120, ~60 | The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling constant. Other carbons on the ring will exhibit smaller couplings to the fluorine. |
| ¹⁹F NMR | ~ -120 to -140 ppm | The chemical shift is characteristic for a fluorine atom on a pyridine ring. It will likely appear as a multiplet due to coupling with the adjacent aromatic protons. |
Note: Predicted values are based on standard NMR chemical shift ranges for similar fluoropyridine structures. Actual experimental values may vary based on solvent and other experimental conditions.
Applications in Drug Discovery & Development
The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. Its primary application is as a scaffold to which different molecular fragments can be appended in a controlled, stepwise manner.
Case Study: Synthesis of Kinase Inhibitors
A significant application of this building block is demonstrated in the synthesis of potent kinase inhibitors. For example, patent literature describes its use as a key intermediate in the preparation of compounds targeting kinases involved in inflammatory diseases.
-
Workflow: Integration into a Kinase Inhibitor Scaffold
-
Initial Coupling: this compound is subjected to a Suzuki coupling reaction with a suitable boronic acid or ester. This step introduces a key aryl or heteroaryl moiety at the 6-position of the pyridine ring. The choice of this fragment is critical for achieving desired potency and selectivity against the target kinase.
-
Oxidation: The hydroxymethyl group of the coupled product is then oxidized to the corresponding aldehyde.
-
Reductive Amination: The resulting aldehyde is then reacted with a primary or secondary amine under reductive amination conditions (e.g., using sodium triacetoxyborohydride). This step introduces another point of diversity and allows for the incorporation of fragments that can interact with specific residues in the kinase active site.
-
This multi-step sequence highlights the strategic value of the starting material, where each functional group is addressed in a specific order to build molecular complexity.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
Table 4: Hazard Identification and Safety Recommendations
| Hazard Category | GHS Hazard Statements | Precautionary Measures & PPE |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. Wear protective gloves. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear eye protection/face protection. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generation of dust.
-
Storage: Store in a tightly closed container in a dry and cool place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a key synthetic intermediate whose value is derived from its strategically placed functional groups. The interplay between the alcohol, the bromine, and the fluorine allows for orthogonal chemical modifications, making it a powerful tool for medicinal chemists. Its demonstrated use in the synthesis of kinase inhibitors underscores its importance in modern drug discovery programs. This guide provides the core technical information necessary for its effective and safe utilization in a research and development setting.
References
An In-depth Technical Guide to the Stability and Storage of (6-Bromo-3-fluoropyridin-2-yl)methanol
Introduction
(6-Bromo-3-fluoropyridin-2-yl)methanol is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxymethyl group on a pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate in drug discovery and development. However, the inherent reactivity of this multifaceted molecule necessitates a thorough understanding of its stability profile to ensure its quality, efficacy, and safety throughout its lifecycle, from storage to its use in multi-step syntheses.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the potential degradation pathways based on the chemical functionalities present in the molecule and provide a framework for robust stability testing. This document is intended for researchers, scientists, and drug development professionals who handle, store, or utilize this important chemical intermediate.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount to assessing its stability.
| Property | Value | Source |
| CAS Number | 918793-01-8 | [1][2] |
| Molecular Formula | C₆H₅BrFNO | [1][2] |
| Molecular Weight | 206.01 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3][4] |
| pKa (Predicted) | 12.35 ± 0.10 | [3] |
Stability Profile and Potential Degradation Pathways
While supplier data sheets indicate that this compound is stable under normal handling and storage conditions, its chemical structure suggests several potential degradation pathways under stress conditions such as exposure to heat, light, humidity, and reactive chemical environments.[1] Understanding these potential pathways is crucial for designing appropriate stability studies and defining optimal storage conditions.
Oxidation
The primary alcohol (hydroxymethyl group) is susceptible to oxidation. This can occur in the presence of oxidizing agents or through auto-oxidation, potentially accelerated by heat, light, or metal ions. The oxidation of hydroxymethylpyridines typically proceeds in a stepwise manner to form the corresponding aldehyde and then the carboxylic acid.[2]
-
This compound → 6-Bromo-3-fluoropicolinaldehyde → 6-Bromo-3-fluoropicolinic acid
This oxidative degradation can lead to the formation of impurities that may be difficult to separate from the parent compound and could have detrimental effects on subsequent synthetic steps or the final product's purity.
Photodegradation
Halogenated aromatic compounds, including pyridine derivatives, can be susceptible to photodegradation upon exposure to UV or visible light. The energy from light can induce the cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The pyridine ring itself can also undergo photochemical reactions.
Thermal Decomposition
At elevated temperatures, brominated organic compounds can undergo thermal decomposition. This process can lead to the cleavage of the carbon-bromine and other bonds, potentially generating brominated byproducts and char.[5][6] The presence of other functional groups can influence the temperature at which decomposition begins and the nature of the resulting products.
Hydrolysis
While the hydroxymethyl group is generally stable to hydrolysis, the compound's stability in aqueous solutions, particularly at non-neutral pH, should be considered. Under strongly acidic or basic conditions, catalyzed degradation reactions could potentially occur, although this is generally less of a concern for the solid material.
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
Based on the available safety data and an understanding of the compound's chemical nature, the following storage and handling procedures are recommended to maintain its integrity.
Storage Conditions
-
Temperature: While some suppliers suggest ambient temperature storage, to mitigate the risk of slow degradation over time, it is prudent to store the material in a cool, dry, and well-ventilated area .[1] Some sources recommend refrigeration at 0-8 °C .[3] For long-term storage, refrigeration is the preferred condition to minimize the potential for thermal degradation and oxidative processes.
-
Light: The container should be opaque to protect the compound from light and prevent potential photodegradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture, which can promote oxidation and potential hydrolysis. The container should be kept tightly closed when not in use.[1]
Incompatible Materials
To prevent chemical reactions that could degrade the compound, avoid contact with:
-
Strong oxidizing agents: These can readily oxidize the hydroxymethyl group.[1]
-
Strong acids and bases: These may catalyze degradation reactions.
-
Heat, sparks, and open flames: As a solid organic material, it can be combustible at high temperatures.[1]
Handling Precautions
-
Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[1]
-
Wear appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1]
-
Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
Framework for a Comprehensive Stability Study
To rigorously assess the stability of this compound, a forced degradation study is recommended. Such a study exposes the compound to a range of stress conditions to identify potential degradants and establish degradation pathways. This information is invaluable for developing stability-indicating analytical methods and determining appropriate storage conditions and re-test dates.
Experimental Protocol for Forced Degradation
The following is a general protocol for a forced degradation study. The specific concentrations and durations may need to be optimized based on preliminary results.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80 °C for 48 hours.
-
Thermal Degradation (Solid State): Store the solid compound at 80 °C for 7 days.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis. A control sample (unstressed) should be analyzed concurrently.
-
Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, should be used to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.
The workflow for a forced degradation study is outlined in the diagram below.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a valuable, yet reactive, chemical intermediate. While it exhibits good stability under recommended storage conditions, its susceptibility to oxidation, photodegradation, and thermal stress necessitates careful handling and storage to ensure its quality and prevent the formation of unwanted impurities. The implementation of a robust stability testing program, including forced degradation studies, is essential for a comprehensive understanding of its stability profile. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can effectively manage the stability of this compound, thereby ensuring the integrity of their research and the quality of their synthesized products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]
The Versatile Role of (6-Bromo-3-fluoropyridin-2-yl)methanol in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(6-Bromo-3-fluoropyridin-2-yl)methanol , a functionalized pyridine derivative, has emerged as a pivotal building block in contemporary organic synthesis. Its unique combination of a reactive bromine atom, a directing hydroxymethyl group, and a modulating fluorine atom makes it a highly versatile reagent for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides an in-depth exploration of its synthesis, properties, and, most importantly, its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and safe handling procedures is paramount for its effective and secure utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 918793-01-8 | [1] |
| Molecular Formula | C₆H₅BrFNO | [1] |
| Molecular Weight | 206.01 g/mol | [1] |
| Appearance | Solid-Powder | |
| Storage | Sealed in dry, Room Temperature | [2] |
The safety profile of this compound necessitates careful handling in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as harmful if swallowed and causes skin and serious eye irritation.[3] In case of fire, thermal decomposition can generate hazardous products such as carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[3]
The Synthetic Utility: A Gateway to Molecular Diversity
The strategic positioning of the bromo, fluoro, and hydroxymethyl groups on the pyridine ring allows for a diverse range of chemical transformations. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be further functionalized or can influence the regioselectivity of reactions. The fluorine atom can enhance metabolic stability and binding affinity of the final molecule, a desirable feature in drug design.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of C(sp²)–C(sp²) bonds. This compound is an excellent substrate for this reaction, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the pyridine ring. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and is dependent on the specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling:
A general procedure involves the reaction of this compound with a boronic acid or a trifluoroborate salt in the presence of a palladium catalyst and a base.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand such as SPhos or XPhos is critical for efficient catalytic turnover. These ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the reductive elimination of the product.[4]
-
Base and Solvent: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center.[5] A mixture of an organic solvent like dioxane or toluene with water is often used to ensure the solubility of both the organic and inorganic reagents.[5]
-
Inert Atmosphere: The exclusion of oxygen is crucial as the active Pd(0) catalyst is susceptible to oxidation, which would deactivate it and halt the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
Representative Protocol for Sonogashira Coupling of a Related Substrate:
To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1), Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv) are added. After further degassing, the terminal alkyne (1 equiv) is added dropwise, and the reaction is stirred at room temperature for 16 hours.[6]
Caption: Simplified catalytic cycles in a Sonogashira reaction.
Field-Proven Insights:
-
Copper Co-catalyst: The role of the copper(I) iodide is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
-
Base: A mild base, such as triethylamine, serves both as a solvent and to neutralize the HBr formed during the reaction.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that stabilizes the palladium catalyst.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds. This reaction is particularly valuable in drug discovery, where the introduction of amine functionalities is a common strategy to modulate the physicochemical and pharmacological properties of a molecule.[8]
General Protocol for Buchwald-Hartwig Amination:
A typical procedure involves heating a mixture of the aryl bromide, an amine, a palladium catalyst, a suitable phosphine ligand, and a strong base in an anhydrous, aprotic solvent under an inert atmosphere.[9]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Component | Example | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precatalysts that form the active Pd(0) species in situ.[8] |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination.[10] |
| Base | NaOtBu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases to deprotonate the amine.[9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents to prevent catalyst deactivation.[9] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle.[9] |
graph Buchwald_Hartwig_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];start [label="Start:\nInert Atmosphere Schlenk Flask"]; add_solids [label="Add Solids:\nthis compound\nPd Precatalyst, Ligand, Base"]; add_liquids [label="Add Liquids:\nAnhydrous Solvent\nAmine"]; react [label="Heat and Stir\n(80-110 °C)"]; monitor [label="Monitor Reaction\n(TLC, LC-MS)"]; workup [label="Aqueous Work-up:\n- Quench\n- Extract with organic solvent\n- Dry and concentrate"]; purify [label="Purify:\nColumn Chromatography"]; product [label="Final Product:\n6-Amino-3-fluoropyridin-2-yl)methanol Derivative"];
start -> add_solids -> add_liquids -> react -> monitor -> workup -> purify -> product; }
Caption: Experimental workflow for a Buchwald-Hartwig amination.
Expertise in Action:
The choice of ligand is often critical and depends on the nature of the amine. For instance, bulky biarylphosphine ligands like XPhos are often effective for coupling with primary and secondary amines. The hydroxymethyl group on the substrate may require protection prior to the reaction, depending on the specific conditions and the nature of the amine, to avoid undesired side reactions.
Applications in Drug Discovery and Development
The derivatives of this compound are valuable scaffolds in medicinal chemistry. The ability to introduce a wide range of substituents at the 6-position via cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The fluorine atom at the 3-position can block metabolic oxidation and improve the pharmacokinetic profile of a drug candidate. Furthermore, the hydroxymethyl group provides a handle for further derivatization to improve solubility or to introduce additional pharmacophoric features. While specific examples of marketed drugs derived directly from this starting material are not prominently documented, the structural motifs accessible from this building block are prevalent in a wide range of biologically active compounds.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the selective and efficient construction of a diverse array of substituted pyridine derivatives through well-established and robust palladium-catalyzed cross-coupling reactions. The insights and protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this reagent in their pursuit of novel and impactful molecules.
References
- 1. scbt.com [scbt.com]
- 2. This compound - CAS:918793-01-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to (6-Bromo-3-fluoropyridin-2-yl)methanol: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of (6-bromo-3-fluoropyridin-2-yl)methanol, a crucial heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the practical applications and chemical logic that make this compound a valuable tool in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted pyridinyl alcohol. The strategic placement of bromo and fluoro groups on the pyridine ring creates a unique electronic and steric environment, offering multiple avenues for synthetic modification. The primary alcohol functional group serves as a versatile handle for a wide range of chemical transformations.
Quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrFNO | [1][2] |
| Molecular Weight | 206.01 g/mol | [1][2] |
| CAS Number | 918793-01-8 | [1][2] |
| IUPAC Name | (6-bromo-3-fluoro-2-pyridinyl)methanol | |
| Physical Form | Solid-Powder | |
| Storage Temperature | Ambient Temperature |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly and efficiently achieved through the chemical reduction of its corresponding aldehyde, 6-bromo-3-fluoropyridine-2-carbaldehyde.
Experimental Protocol: Reduction of 6-Bromo-3-fluoropyridine-2-carbaldehyde
This protocol describes a standard, reliable method for the synthesis of the title compound. The choice of a mild reducing agent like sodium borohydride (NaBH₄) is critical. It is highly selective for aldehydes and ketones, preventing the undesired reduction of other functional groups on the pyridine ring or the cleavage of the carbon-halogen bonds, which could occur with more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Materials:
-
6-Bromo-3-fluoropyridine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: Dissolve 6-bromo-3-fluoropyridine-2-carbaldehyde (1.0 eq) in methanol or ethanol at 0 °C (ice bath) with stirring. The use of a protic solvent like methanol is key as it activates the borohydride and facilitates the hydride transfer to the electrophilic carbonyl carbon.
-
Reduction: Add sodium borohydride (1.1 to 1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C. The slight excess of NaBH₄ ensures the complete conversion of the starting aldehyde. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add deionized water or saturated NaHCO₃ solution to quench the excess NaBH₄. This step must be done carefully as it generates hydrogen gas.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Partition the remaining aqueous residue between an organic solvent (e.g., DCM or EtOAc) and water. Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic process, emphasizing the key transformation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (6-Bromo-3-fluoropyridin-2-yl)methanol
Introduction: The Strategic Value of the Fluorinated Pyridine Scaffold
In the landscape of modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors, privileged scaffolds serve as foundational frameworks for building potent and selective therapeutic agents. The pyridine ring is one such scaffold, frequently utilized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The specific building block, (6-Bromo-3-fluoropyridin-2-yl)methanol , offers a trifecta of strategic advantages for the synthesis of novel kinase inhibitors.
The fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR). Finally, the methanol group at the 2-position is a key functional group that can be readily transformed into an aldehyde, providing a gateway to construct various heterocyclic systems known to be effective kinase-binding motifs, such as the pyridinyl imidazole core.
This guide provides a comprehensive overview and detailed protocols for a representative synthetic pathway leveraging this compound to construct a library of potential kinase inhibitors based on a 2,4,5-trisubstituted pyridinyl imidazole scaffold. The protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted therapies.
Synthetic Strategy: A Multi-Step Approach to Pyridinyl Imidazole Kinase Inhibitors
The overall synthetic strategy is a robust, three-stage process designed for flexibility and modularity, allowing for the creation of a diverse library of final compounds from a single, advanced intermediate.
-
Stage 1: Oxidation. The initial step involves the mild oxidation of the primary alcohol in this compound to the corresponding aldehyde. This aldehyde is a critical intermediate for the subsequent heterocycle formation.
-
Stage 2: Imidazole Ring Formation. Utilizing the generated aldehyde, a 2,4-disubstituted imidazole ring is constructed. This guide will detail the Debus-Radziszewski imidazole synthesis, a reliable multi-component reaction.
-
Stage 3: Diversification via Suzuki-Miyaura Cross-Coupling. The bromine atom on the pyridine core of the imidazole intermediate is then replaced with various aryl or heteroaryl groups through a Suzuki-Miyaura cross-coupling reaction. This late-stage functionalization is a cornerstone of modern library synthesis, allowing for fine-tuning of the inhibitor's properties.
This strategic sequence is visualized in the workflow diagram below.
Suzuki-Miyaura coupling with (6-Bromo-3-fluoropyridin-2-yl)methanol
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling with (6-Bromo-3-fluoropyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, the construction of complex molecular architectures is a foundational activity. Among the most powerful tools for forging carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction.[1][2] Its reliability, mild conditions, and tolerance for a vast array of functional groups have cemented its status as an indispensable transformation in modern organic synthesis.
This guide provides a detailed exploration of the Suzuki-Miyaura coupling, with a specific focus on the application of this compound. This substituted pyridine is a valuable building block, offering a scaffold for creating novel compounds with potential applications in medicinal chemistry and materials science. However, the presence of a heteroatom and multiple substituents presents unique challenges and considerations that demand a nuanced approach to reaction design and execution. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer field-proven insights to navigate potential challenges, ensuring a high rate of success in your synthetic endeavors.
The Mechanism: A Palladium-Catalyzed Symphony
The Suzuki-Miyaura reaction is a catalytic process that orchestrates the coupling of an organoboron species (like a boronic acid) with an organic halide or triflate.[2][3] The reaction is driven by a palladium catalyst, which cycles through different oxidation states to bring the two carbon fragments together. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition : The cycle begins with a catalytically active, low-valent palladium(0) complex. This complex reacts with the organic halide—in our case, this compound—by inserting itself into the carbon-bromine bond. This step increases the oxidation state of the palladium from Pd(0) to Pd(II) and forms a new organopalladium complex.
-
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base.[7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[8][9][10]
-
Reductive Elimination : In the final step, the two organic groups now bound to the palladium center—the pyridinyl fragment and the group from the boronic acid—are coupled together, forming the desired carbon-carbon bond. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Optimizing the Reaction: A Guide to Key Parameters
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components. For a substrate like this compound, which contains both an electron-rich ring system (due to the nitrogen) and electron-withdrawing groups (fluorine), careful optimization is paramount.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex. Pd(II) pre-catalysts like Pd(dppf)Cl₂ are often more air-stable and are reduced in situ to the active Pd(0) species. For challenging couplings, using a palladium source like Pd₂(dba)₃ in combination with a specific ligand offers greater flexibility.[11][12] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | For heteroaryl halides, bulky, electron-rich phosphine ligands are often essential.[13][14] They promote the oxidative addition step and stabilize the palladium intermediates. SPhos and XPhos are particularly effective for coupling electron-deficient or sterically hindered substrates.[15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is critical for activating the boronic acid.[10] K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is more soluble and can be more effective for less reactive substrates. K₃PO₄ is a stronger base that can accelerate the reaction but may not be compatible with base-sensitive functional groups.[15] |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids, Pinacol esters | The purity of the boronic acid is crucial, as impurities can poison the catalyst.[16] For boronic acids that are prone to decomposition (protodeboronation), using the more stable pinacol boronate ester is a common and effective strategy.[4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF, DMF | A mixture of an organic solvent and water is most common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[4][12] Degassing the solvent to remove oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80-110 °C (Conventional), 100-150 °C (Microwave) | Higher temperatures are typically required to drive the reaction to completion. Microwave irradiation can dramatically reduce reaction times from hours to minutes, which can be particularly useful for high-throughput synthesis.[5] |
Experimental Protocol: Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different boronic acid coupling partners.
Materials and Equipment:
-
Phenylboronic acid (1.2 - 1.5 eq.)
-
Pd(dppf)Cl₂ (0.02 - 0.05 eq., 2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or microwave reactor
-
Standard laboratory glassware for work-up and purification
-
TLC plates and LC-MS for reaction monitoring
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition : Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere : Seal the vessel with a rubber septum (for a flask) or cap (for a vial). Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[19]
-
Solvent Addition : Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The final concentration should be approximately 0.1 M with respect to the starting halide.
-
Reaction :
-
Conventional Heating : Lower the flask into a preheated oil bath at 90-100 °C. Stir vigorously for 4-16 hours.
-
Microwave Irradiation : Place the vial in the microwave reactor. Heat the mixture to 120 °C for 15-30 minutes.[5]
-
-
Monitoring : Periodically check the reaction's progress by taking a small aliquot, diluting it with ethyl acetate, and analyzing by TLC or LC-MS until the starting material is consumed.[15]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.[3][20]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure (3-fluoro-6-phenylpyridin-2-yl)methanol.[19][20][21]
Troubleshooting and Overcoming Common Challenges
Even with a robust protocol, challenges can arise. Understanding potential side reactions and pitfalls is key to successful troubleshooting.
-
Issue: Low or No Conversion
-
Potential Cause : Inactive catalyst. Oxygen can deactivate the Pd(0) catalyst.
-
Solution : Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed before use.
-
Potential Cause : Impure reagents.
-
Solution : Use high-purity starting materials, especially the boronic acid, as impurities can act as catalyst poisons.[16]
-
-
Issue: Formation of Byproducts
-
Homocoupling : The boronic acid can couple with itself to form a biaryl byproduct (R²-R²). This is often favored at higher temperatures or if the oxidative addition step is slow.
-
Solution : Use a more active catalyst/ligand system to accelerate the main reaction. Ensure the stoichiometry is accurate, using only a slight excess of the boronic acid (1.1-1.2 equivalents).
-
-
Protodeboronation : The boronic acid can be cleaved by water or other protic sources, converting it back to an arene (R²-H). This is a common issue with electron-deficient or certain heteroaryl boronic acids.[4]
-
Solution : Use a less aqueous solvent system, a milder base (like KF), or switch to a more stable boronic ester derivative (e.g., a pinacol ester).
-
-
Dehalogenation : The starting halide can be reduced to the corresponding des-bromo compound (R¹-H).
-
Solution : This can sometimes be caused by certain bases or impurities. Screening different bases or ensuring high purity of all reagents can mitigate this issue.[4]
-
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing complex, highly functionalized pyridine derivatives. By understanding the underlying mechanism, carefully selecting the reaction parameters, and adhering to a meticulous experimental protocol, researchers can reliably access a wide range of novel molecules. This guide provides the foundational knowledge and practical steps necessary to implement this reaction successfully, enabling the rapid advancement of research programs in drug discovery and beyond.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. scbt.com [scbt.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various precursors, 2-bromopyridines stand out as versatile and readily available building blocks for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and widely adopted methodologies for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the pyridine ring. This guide provides an in-depth exploration of the experimental procedures for the most prevalent cross-coupling reactions involving 2-bromopyridines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
A significant challenge in the cross-coupling of 2-bromopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can lead to catalyst deactivation and diminished reaction efficiency.[1][2] Consequently, the judicious selection of ligands, bases, and reaction conditions is paramount to achieving high yields and purity. This document offers detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies to empower researchers to navigate the intricacies of these powerful transformations.
General Experimental Workflow
A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. This workflow emphasizes the critical importance of maintaining an inert atmosphere to prevent the degradation of the catalyst and reagents.
Figure 1: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[3] It facilitates the coupling of 2-bromopyridines with a vast array of commercially available boronic acids and their derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition of the C-Br bond to the Pd(0) center and preventing catalyst inhibition by the pyridine nitrogen.[4] The base plays a critical role in the transmetalation step by activating the boronic acid.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling of 2-bromopyridines.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃ with a suitable ligand)
-
Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the 2-bromopyridine, arylboronic acid, base, palladium catalyst, and ligand (if applicable) under an inert atmosphere.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1–0.5 M with respect to the 2-bromopyridine.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos | Bulky, electron-rich ligands enhance catalytic activity and prevent catalyst poisoning.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence the rate of transmetalation and should be optimized. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A co-solvent system often improves the solubility of all reaction components. |
| Temperature | 80–110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling with 2-bromopyridines.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, enabling the coupling of 2-bromopyridines with a wide range of primary and secondary amines.[6] This reaction is of paramount importance in drug discovery, as the 2-aminopyridine motif is a prevalent pharmacophore.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[7] The key steps involve oxidative addition of the 2-bromopyridine to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 2-aminopyridine and regenerate the Pd(0) catalyst. The use of a strong, non-nucleophilic base is crucial for the deprotonation step.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination of 2-bromopyridines.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
For volatile amines, the use of a sealed tube is recommended to prevent their evaporation.[8]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, dppf, Xantphos; 1.5-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.4–2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In an oven-dried Schlenk flask or sealed tube, add the palladium precursor, phosphine ligand, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes.
-
Reagent Addition: Add the 2-bromopyridine and the amine to the reaction mixture. For gaseous amines, they can be bubbled through the solution or added as a solution.[2]
-
Reaction: Heat the reaction to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd(OAc)₂/BINAP, Pd₂(dba)₃/Xantphos | The choice of ligand is critical and often substrate-dependent. Screening may be necessary. |
| Base | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required for efficient deprotonation of the coordinated amine. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent side reactions. |
| Temperature | 80–110 °C | Heating is generally required to overcome the activation barrier of the reaction. |
Table 2: Recommended starting conditions for Buchwald-Hartwig amination with 2-bromopyridines.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the 2-position of the pyridine ring.[9] This reaction typically employs a dual catalytic system of palladium and copper(I).[10]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles.[10] In the palladium cycle, oxidative addition of the 2-bromopyridine to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the 2-alkynylpyridine product and regenerates the Pd(0) catalyst. The amine base is crucial for the formation of the copper acetylide and for neutralizing the HBr byproduct.
Figure 4: Simplified catalytic cycles for the Sonogashira coupling of 2-bromopyridines.
Detailed Experimental Protocol: Sonogashira Coupling
Strictly anaerobic conditions are crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[11]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 2.5-5 mol%)
-
Copper(I) iodide (CuI) (2.5–10 mol%)
-
Base (e.g., Et₃N, DIPEA; can also serve as solvent)
-
Anhydrous and deoxygenated solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine, palladium catalyst, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent and base via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 60–100 °C, depending on the reactivity of the substrates.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If an amine base is used in stoichiometric amounts, it can be removed under reduced pressure. Dilute the residue with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.[12]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are standard and effective catalysts for Sonogashira couplings. |
| Cu Co-catalyst | CuI | Essential for the formation of the reactive copper acetylide intermediate. |
| Base | Et₃N, DIPEA | Acts as both a base and a solvent in many cases, and is crucial for the catalytic cycle. |
| Solvent | THF, DMF | Anhydrous and deoxygenated conditions are critical to prevent side reactions. |
Table 3: Recommended starting conditions for Sonogashira coupling with 2-bromopyridines.
Heck Reaction: Vinylation of 2-Bromopyridines
The Mizoroki-Heck reaction enables the coupling of 2-bromopyridines with alkenes to form substituted vinylpyridines.[13] This reaction is a powerful tool for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.
Mechanistic Rationale
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the 2-bromopyridine to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond.[14] A subsequent β-hydride elimination releases the vinylated pyridine product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.
Figure 5: Simplified catalytic cycle for the Heck reaction of 2-bromopyridines.
Detailed Experimental Protocol: Heck Reaction
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Alkene (e.g., styrene, acrylate; 1.1–2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃; 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc; 1.2–2.0 equiv)
-
Solvent (e.g., DMF, NMP, CH₃CN)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the 2-bromopyridine, alkene, base, palladium catalyst, and ligand.
-
Inert Atmosphere: Degas the mixture and establish an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 100–140 °C) with stirring.[15]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up and extract the product with an organic solvent.[15]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd(OAc)₂/P(o-tol)₃, Pd(PPh₃)₄ | The choice of ligand can influence the regioselectivity and efficiency of the reaction. |
| Base | Et₃N, K₂CO₃ | An organic or inorganic base is required to regenerate the active catalyst. |
| Solvent | DMF, NMP, CH₃CN | High-boiling polar aprotic solvents are commonly used. |
| Temperature | 100–140 °C | Higher temperatures are often necessary for the Heck reaction. |
Table 4: Recommended starting conditions for the Heck reaction with 2-bromopyridines.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation/inhibition by pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4] Increase catalyst loading. Ensure strictly inert conditions. |
| Poor quality of reagents (e.g., decomposed boronic acid). | Use fresh, high-purity reagents. Store boronic acids under inert atmosphere. | |
| Inefficient catalyst system for the specific substrate. | Screen different palladium precursors, ligands, and bases. | |
| Protodebromination (loss of Br) | Presence of protic impurities or generation of palladium hydride species. | Use anhydrous solvents and reagents. Screen different bases.[2] |
| Homocoupling of Coupling Partner | Presence of oxygen (especially for boronic acids and alkynes). | Ensure thorough degassing of solvents and maintain a positive inert gas pressure.[11] |
| High reaction temperature or excess coupling partner. | Lower the reaction temperature and use a stoichiometry closer to 1:1.1.[2] | |
| Formation of Palladium Black | Catalyst decomposition due to oxygen, impurities, or high temperature. | Ensure all reagents and solvents are pure and dry. Maintain a strict inert atmosphere and optimize the reaction temperature.[11] |
Table 5: Common troubleshooting strategies for cross-coupling reactions of 2-bromopyridines.
Conclusion
Palladium-catalyzed cross-coupling reactions of 2-bromopyridines are indispensable transformations in modern organic synthesis. A thorough understanding of the reaction mechanisms, careful selection of catalysts and reagents, and meticulous control of reaction conditions are essential for success. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to effectively utilize these powerful methodologies for the synthesis of novel and complex pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
The Versatile Building Block: (6-Bromo-3-fluoropyridin-2-yl)methanol in Modern Drug Discovery
For Immediate Release: A detailed guide for researchers, scientists, and drug development professionals on the strategic applications of (6-bromo-3-fluoropyridin-2-yl)methanol, a key heterocyclic building block, in the synthesis of novel therapeutic agents. This document provides an in-depth analysis of its synthetic utility, reaction protocols, and its role in constructing complex molecular architectures for targeted therapies.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound has emerged as a significant intermediate in medicinal chemistry due to its unique structural features. The fluorinated bromopyridine core offers a scaffold that is prevalent in a variety of biologically active compounds. The strategic placement of the bromo, fluoro, and hydroxymethyl substituents provides multiple reaction sites for diversification, allowing for the fine-tuning of physicochemical properties and biological activity. This application note will delve into the synthesis of this valuable building block and explore its utility in the development of novel therapeutics, with a particular focus on its role in the synthesis of CGRP receptor antagonists like Rimegepant.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 918793-01-8 |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol |
| Appearance | Solid/Powder |
| Storage | Room Temperature, in a dry, sealed container |
Synthesis of this compound: A Practical Protocol
The efficient synthesis of this compound is crucial for its application in drug discovery programs. A common and reliable method involves the reduction of the corresponding carboxylic acid or its ester derivative. While multiple reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is a powerful choice for this transformation.[4][5][6]
Protocol 1: Reduction of Methyl 6-bromo-3-fluoropyridine-2-carboxylate
This protocol outlines the reduction of the methyl ester precursor to the desired alcohol.
Materials:
-
Methyl 6-bromo-3-fluoropyridine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for extraction and filtration.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl 6-bromo-3-fluoropyridine-2-carboxylate (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the ester to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of deionized water (X mL), followed by 15% aqueous NaOH (X mL), and then deionized water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
A granular precipitate will form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can be further purified by column chromatography on silica gel if necessary.
Applications in Drug Discovery: A Gateway to Novel Chemical Entities
The trifunctional nature of this compound makes it a highly versatile building block for the synthesis of complex molecules. The hydroxymethyl group can be readily oxidized or converted into other functional groups, while the bromine atom serves as a handle for various cross-coupling reactions.
Oxidation to the Aldehyde: A Key Intermediate
The primary alcohol can be selectively oxidized to the corresponding aldehyde, 6-bromo-3-fluoropyridine-2-carbaldehyde, which is a crucial intermediate for introducing the pyridine moiety into larger molecules, for instance, through reductive amination. The Swern oxidation is a mild and efficient method for this transformation, avoiding over-oxidation to the carboxylic acid.[7][8][9]
Protocol 2: Swern Oxidation of this compound
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) to the flask and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain 6-bromo-3-fluoropyridine-2-carbaldehyde.
Ether Synthesis via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily alkylated to form ethers, which can be important for modulating the pharmacokinetic properties of a drug candidate. The Williamson ether synthesis is a classic and effective method for this purpose.[10][11][12][13][14]
Protocol 3: O-Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by flash chromatography on silica gel.
Table 2: Versatility of this compound in Synthesis
| Reaction Type | Product | Significance in Drug Discovery |
| Oxidation | 6-Bromo-3-fluoropyridine-2-carbaldehyde | Key intermediate for reductive amination and other C-C bond-forming reactions. |
| Etherification | 2-(Alkoxymethyl)-6-bromo-3-fluoropyridine | Modulation of lipophilicity and metabolic stability. |
| Cross-Coupling | Aryl- or heteroaryl-substituted pyridines | Exploration of structure-activity relationships by introducing diverse substituents at the 6-position. |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in drug discovery. Its trifunctional nature allows for the synthesis of a wide array of complex molecules with potential therapeutic applications. The protocols outlined in this application note provide a practical guide for the synthesis and functionalization of this important intermediate. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and innovative drug candidates targeting a range of diseases.
References
- 1. Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. acs.org [acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. fvs.com.py [fvs.com.py]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scholarship.richmond.edu [scholarship.richmond.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
protocol for the synthesis of substituted 3-fluoropyridines
An Application Note and Protocol Guide for the Synthesis of Substituted 3-Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-fluoropyridine motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to modulate the physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity. The strategic introduction of a fluorine atom at the 3-position of the pyridine ring can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive guide to the most reliable and scalable methods for synthesizing substituted 3-fluoropyridines, intended for researchers in drug discovery and process development. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for key synthetic strategies, including direct lithiation and electrophilic fluorination, halogen-exchange (HALEX) reactions, and modern transition-metal-catalyzed approaches.
The Strategic Importance of 3-Fluoropyridines in Drug Design
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its hydrogen bonding capabilities and its role as a bioisostere for a phenyl ring. The introduction of fluorine, the most electronegative element, at the 3-position imparts unique electronic properties without a significant increase in steric bulk. Fluorine's strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, reducing its basicity and potentially mitigating off-target interactions with biological macromolecules. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby enhancing the half-life of a drug molecule. These combined effects make the 3-fluoropyridine unit a highly sought-after component in the design of novel therapeutics.
Key Synthetic Strategies and Mechanistic Considerations
The synthesis of 3-fluoropyridines can be challenging due to the electron-deficient nature of the pyridine ring. Several robust methods have been developed, each with its own advantages and substrate scope. The choice of method often depends on the desired substitution pattern, scale, and the availability of starting materials.
Directed Ortho-Metalation (DoM) and Electrophilic Fluorination
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group (DG) on the pyridine ring coordinates to an organolithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), directing deprotonation at the adjacent ortho position. The resulting pyridyllithium intermediate is then quenched with an electrophilic fluorine source to install the fluorine atom.
Common directing groups include amides, carbamates, and halogens. The choice of base and solvent is critical to prevent side reactions, such as addition to the pyridine ring.
Application Notes and Protocols for Palladium-Catalyzed Reactions of (6-Bromo-3-fluoropyridin-2-yl)methanol
Introduction: The Strategic Value of Functionalized Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design. Specifically, the 2,3,6-trisubstituted pyridine motif offers a versatile platform for generating libraries of compounds with finely tuned steric and electronic properties. (6-Bromo-3-fluoropyridin-2-yl)methanol is a particularly valuable building block, incorporating several key features:
-
A Bromo Handle for Cross-Coupling: The bromine atom at the 6-position is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom substituents.
-
A Modulating Fluoro Group: The fluorine atom at the 3-position significantly alters the electronic landscape of the pyridine ring, influencing its pKa and potential interactions with biological targets. It can also serve to block metabolic oxidation.
-
A Hydroxymethyl Group for Further Derivatization: The hydroxymethyl group at the 2-position provides a reactive handle for subsequent synthetic transformations, such as oxidation, etherification, or esterification, allowing for the construction of more complex molecular architectures.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing detailed protocols and mechanistic insights for the palladium-catalyzed functionalization of this compound. The protocols described herein are based on established methodologies for related substrates and are designed to be robust and reproducible.
Core Concepts in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by providing efficient and selective methods for the formation of C-C, C-N, and C-O bonds. These reactions generally proceed through a common catalytic cycle, the specifics of which can vary depending on the reaction type.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds, which can be crucial for probing binding pockets in drug targets. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[2]
Scientific Principles & Mechanistic Insights
The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) complex occurs. In the copper cycle, the terminal alkyne is deprotonated by a base and forms a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination yields the alkynylpyridine product and regenerates the active Pd(0) catalyst.
The choice of palladium source, ligand, and base is critical. For electron-deficient pyridines, a strong electron-donating ligand can facilitate the initial oxidative addition step. The presence of the free hydroxymethyl group on our substrate is generally well-tolerated under the mild, basic conditions of the Sonogashira reaction.[3]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a reported procedure for the coupling of the structurally similar 6-bromo-3-fluoro-2-cyanopyridine.[4]
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous THF and Et₃N in a 2:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Degas the resulting solution by bubbling argon through it for 10-15 minutes.
-
Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A reliable, commercially available Pd(0) source effective for many aryl bromides. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide, enabling transmetalation at mild temperatures.[1] |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF / Et₃N | A common solvent system that provides good solubility for both organic and organometallic species. |
| Temperature | Room Temperature | The reaction is often efficient at ambient temperature, preserving sensitive functional groups.[4] |
Suzuki-Miyaura Coupling: Synthesis of Biarylpyridines
The Suzuki-Miyaura coupling is arguably the most widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for constructing biaryl structures.[5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.
Scientific Principles & Mechanistic Insights
The key transmetalation step in the Suzuki coupling requires the activation of the organoboron species by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its organic group to the palladium center. The choice of base, ligand, and solvent system is crucial for achieving high yields, especially with electron-deficient heteroaryl halides like our substrate. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate the oxidative addition and reductive elimination steps, leading to more efficient catalysis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common conditions for the Suzuki coupling of challenging bromopyridine substrates.[6]
Materials:
-
This compound
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and versatile pre-catalyst, effective for a wide range of aryl bromides and boronic acids. |
| Ligand | dppf (in pre-catalyst) | Provides a good balance of electron-donating properties and steric bulk, promoting efficient catalysis. |
| Base | Na₂CO₃ or K₃PO₄ | A moderately strong base is required to form the boronate "ate" complex for transmetalation.[5] |
| Solvent | Dioxane / Water | A common biphasic system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Thermal energy is typically required to drive the catalytic cycle to completion. |
Buchwald-Hartwig Amination: Synthesis of Aminopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[7] This reaction has largely replaced harsher classical methods and is essential for synthesizing anilines and their heterocyclic analogues, which are prevalent in pharmaceuticals.
Scientific Principles & Mechanistic Insights
The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine to the palladium center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired aminopyridine product and regenerates the Pd(0) catalyst. The choice of ligand is paramount; bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often necessary to promote the crucial reductive elimination step.[8]
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of electron-deficient aryl halides.[9]
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 equiv), Xantphos (0.02-0.04 equiv), and the base (NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Pre-catalyst | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | Xantphos | A bulky biarylphosphine ligand known to be effective for C-N coupling with challenging substrates.[9] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine complex. Cs₂CO₃ can be used for more sensitive substrates. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this transformation. |
| Temperature | 100-110 °C | Elevated temperatures are generally necessary to overcome the activation barrier for reductive elimination. |
Mizoroki-Heck Reaction: Synthesis of Alkenylpyridines
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond at a vinylic position.[10] This allows for the installation of styrenyl, acrylate, and other alkenyl groups, which are versatile handles for further synthetic elaboration.
Scientific Principles & Mechanistic Insights
The cycle begins with the oxidative addition of the aryl bromide to Pd(0). The alkene then coordinates to the palladium(II) complex, followed by a syn-migratory insertion of the aryl group onto the alkene. The final step is a β-hydride elimination, which releases the substituted alkene product and forms a palladium-hydride species. The base in the reaction serves to regenerate the active Pd(0) catalyst from this hydride intermediate. For terminal alkenes, the insertion typically occurs at the less substituted carbon to minimize steric hindrance, leading to the E-isomer as the major product.[11]
Experimental Protocol: Mizoroki-Heck Reaction
This protocol is adapted from general methods for the Heck coupling of aryl bromides with acrylates and styrenes.[12]
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate or styrene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃] or Triphenylphosphine [PPh₃]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent (DMF or MeCN), the base (Et₃N, 2.0 equiv), and the alkene (1.5 equiv).
-
Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common, air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | P(o-tol)₃ | The steric bulk of this ligand can improve catalyst stability and product selectivity. |
| Base | Et₃N or DIPEA | A hindered amine base is used to regenerate the Pd(0) catalyst without competing in nucleophilic side reactions. |
| Solvent | DMF or MeCN | Polar aprotic solvents are typically used to ensure solubility of the reaction components. |
| Temperature | 100-120 °C | High temperatures are often required to promote the migratory insertion and β-hydride elimination steps. |
Conclusion and Future Directions
This compound is a versatile and valuable building block for the synthesis of complex, highly functionalized pyridine derivatives. The palladium-catalyzed Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions provide a powerful toolkit for its elaboration. The protocols provided in this guide offer robust starting points for researchers. Further optimization of ligands, bases, and reaction conditions may be necessary depending on the specific coupling partners employed. The strategic application of these methods will undoubtedly continue to accelerate the discovery and development of novel therapeutics and functional materials.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Strategic Functionalization of the Hydroxymethyl Group in (6-Bromo-3-fluoropyridin-2-yl)methanol
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
(6-Bromo-3-fluoropyridin-2-yl)methanol is a key building block in medicinal chemistry and drug discovery. The pyridine core, adorned with bromo and fluoro substituents, offers a rich platform for diversification through various cross-coupling and nucleophilic substitution reactions.[1] The hydroxymethyl group at the 2-position serves as a versatile handle for introducing a wide array of functional groups, further expanding the accessible chemical space. This guide provides a comprehensive overview of established and anticipated methodologies for the strategic functionalization of this hydroxymethyl moiety, empowering researchers to leverage its full synthetic potential.
The presence of both a bromine and a fluorine atom on the pyridine ring significantly influences its electronic properties. The fluorine atom, being highly electronegative, and the bromine atom act as electron-withdrawing groups, which can impact the reactivity of the hydroxymethyl group. These electronic effects must be carefully considered when selecting reagents and reaction conditions.
This document outlines detailed protocols for the oxidation, etherification, esterification, and halogenation of this compound, supported by mechanistic insights and practical considerations for successful implementation in a research setting.
Core Functionalization Strategies: A Visual Overview
The hydroxymethyl group of this compound can be transformed into a variety of valuable functional groups. The following diagram illustrates the primary synthetic pathways discussed in these application notes.
References
Application Notes & Protocols: A Guide to the Synthesis of Pyridine-Based RAF Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Objective: This document provides a detailed guide to the synthesis, characterization, and underlying principles of RAF inhibitors centered on a pyridine scaffold. It aims to blend theoretical understanding with practical, field-proven protocols to empower researchers in the development of novel cancer therapeutics.
Introduction: Targeting the RAF/MEK/ERK Pathway in Oncology
The Ras-Raf-MEK-ERK pathway, a critical branch of the mitogen-activated protein kinase (MAPK) signaling cascade, is a central regulator of cellular processes including proliferation, differentiation, and survival.[1][] In a healthy cell, this pathway is tightly controlled, transmitting signals from cell surface receptors to the nucleus to regulate gene expression.[3][4] However, in a significant percentage of human cancers, this pathway becomes constitutively active due to genetic mutations, leading to uncontrolled cell growth and tumor progression.[1][]
One of the most frequently mutated components in this cascade is the BRAF kinase, a serine/threonine-protein kinase.[3] The V600E mutation, a substitution of valine with glutamic acid at codon 600, is particularly prevalent in melanoma (~50% of cases), as well as in a subset of thyroid, colorectal, and other cancers.[5][6] This mutation mimics phosphorylation, locking the kinase in a constitutively active state and making it a prime target for therapeutic intervention.[6]
Small molecule kinase inhibitors designed to target the ATP-binding site of BRAF have revolutionized the treatment of BRAF V600E-mutant cancers.[7][8] Among the various chemical scaffolds used in these inhibitors, the pyridine ring and its bioisosteres, such as pyrrolo[2,3-b]pyridine (also known as 7-azaindole), have emerged as privileged structures.[9] This is largely due to their ability to form key hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for potent and selective inhibition.[10]
This guide will focus on the synthesis of RAF inhibitors featuring this pyridine-based core, using Vemurafenib, an FDA-approved drug, as a primary case study to illustrate the key synthetic strategies and analytical validations required in drug discovery.
Figure 1: The RAF/MEK/ERK signaling cascade. The V600E mutation leads to constitutive activation of BRAF, driving downstream signaling. Pyridine-based inhibitors like Vemurafenib are designed to block this aberrant activity.
Synthetic Strategy: A Modular Approach to Vemurafenib
The synthesis of complex kinase inhibitors like Vemurafenib is best approached through a convergent strategy. This involves preparing key structural fragments (intermediates) separately and then coupling them in the final stages. This modular approach offers greater flexibility and often leads to higher overall yields compared to a linear synthesis.
For Vemurafenib, the structure can be logically disconnected into three primary components:
-
The Core: The 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine scaffold, which engages the kinase hinge.
-
The "Head": The N-(propan-1-yl)sulfonamide moiety attached to a difluorophenyl ring.
-
The Linker: A carbonyl group that connects the core and the head.
Our synthetic protocol will detail the preparation of two key intermediates, followed by their final coupling and product verification.
Figure 2: General workflow for the synthesis and validation of a pyridine-based RAF inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Intermediate A: 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
Principle: This protocol utilizes a Suzuki cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. A palladium catalyst facilitates the reaction between an organoboron compound ((4-chlorophenyl)boronic acid) and an organohalide (5-bromo-1H-pyrrolo[2,3-b]pyridine). The base is essential for the transmetalation step in the catalytic cycle.
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
(4-chlorophenyl)boronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromo-1H-pyrrolo[2,3-b]pyridine and (4-chlorophenyl)boronic acid.
-
Add 1,4-dioxane and an aqueous solution of K₂CO₃ (e.g., 2M). The solvent ratio is typically 4:1 dioxane:water.
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture. This is critical as the palladium catalyst is sensitive to oxygen.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.[5]
Self-Validation: The identity of the product should be confirmed by ¹H NMR and Mass Spectrometry to ensure the C-C bond has formed correctly and the product has the expected molecular weight.
Protocol 2: Synthesis of Vemurafenib from Key Intermediates
Principle: While the full synthesis of the second intermediate is complex, this protocol outlines the final key coupling step. Patented procedures often describe a condensation reaction between a functionalized pyrrolopyridine and the sulfonamide-containing fragment.[11] This example illustrates a common acylation-based approach.
Materials:
-
Intermediate A: 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Intermediate B Precursor: 3-(2,6-difluoro-3-(propane-1-sulfonamido)benzoyl) chloride (1.1 eq) - Note: This is an activated form of the second key fragment.
-
A suitable base, e.g., N,N-Diisopropylethylamine (DIPEA) or pyridine (1.5 eq)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Intermediate A in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (DIPEA) to the solution.
-
Slowly add a solution of the acyl chloride (Intermediate B Precursor) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Vemurafenib.
Expert Insight: The choice of base and solvent is crucial. Anhydrous conditions are necessary to prevent hydrolysis of the highly reactive acyl chloride. A non-nucleophilic base like DIPEA is preferred to avoid side reactions.
Characterization and Quality Control
Ensuring the identity, purity, and stability of a synthesized active pharmaceutical ingredient is a cornerstone of drug development.[12][13] A panel of orthogonal analytical techniques must be employed.[14][15]
Protocol 3: Standard Analytical QC Workflow
-
Structural Confirmation via NMR:
-
Technique: Dissolve ~5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Rationale: ¹H NMR confirms the presence of key protons and their connectivity through spin-spin coupling. ¹³C NMR confirms the carbon backbone. The resulting spectra should be unambiguous and match the expected structure.[12]
-
-
Molecular Weight Verification via MS:
-
Technique: Prepare a dilute solution of the compound and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: This technique confirms the molecular weight of the synthesized compound. Look for the [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) peak corresponding to the calculated molecular weight.[16]
-
-
Purity Assessment via HPLC:
-
Technique: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TFA). Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm or 300 nm).[14]
-
Rationale: HPLC separates the target compound from impurities. Purity is calculated based on the relative peak area. For drug discovery candidates, a purity of >95% is typically required for in vitro assays.
-
Data Summary Table
| Parameter | Technique | Expected Result for Vemurafenib | Rationale |
| Identity | ¹H NMR | Complex aromatic signals, characteristic sulfonamide NH, and propyl chain protons. | Confirms chemical structure and proton environment. |
| Identity | Mass Spec (ESI+) | m/z = 489.9 (for [M+H]⁺) | Confirms correct molecular weight. |
| Purity | RP-HPLC | Single major peak >95% area | Quantifies purity and detects impurities. |
| Potency | BRAF V600E Kinase Assay | IC₅₀ in the low nanomolar range | Confirms biological activity against the target. |
Conclusion and Future Directions
The pyridine scaffold is a powerful and versatile core for the design of potent and selective RAF kinase inhibitors. The synthetic routes, exemplified by the case of Vemurafenib, rely on robust and well-established chemical transformations like Suzuki couplings and amide bond formations.[5][10] Meticulous purification and rigorous analytical characterization are paramount to ensuring the quality of the final compound and the reliability of subsequent biological data.
While inhibitors like Vemurafenib have shown significant clinical success, the emergence of drug resistance remains a major challenge.[6][17] Future research in this area will continue to focus on designing next-generation inhibitors that can overcome resistance mechanisms, potentially by exploring novel binding modes or targeting different kinase conformations. The foundational synthetic principles outlined in this guide will remain essential tools in this ongoing effort to develop more durable and effective cancer therapies.
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brimr.org [brimr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
- 13. qualityfwd.com [qualityfwd.com]
- 14. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 15. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 16. laafon.com [laafon.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Bromopyridine Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the more notoriously challenging transformations in cross-coupling chemistry: the Suzuki-Miyaura coupling of 2-bromopyridine substrates. The unique electronic properties and coordination ability of the 2-pyridyl system often lead to unexpected hurdles. This resource will help you diagnose problems, understand the underlying chemical principles, and implement effective solutions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 2-bromopyridine giving low to no yield?
Low yields with 2-bromopyridine are a frequent challenge. The primary causes often trace back to a few key factors related to the substrate's nature.[1][2][3] Firstly, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can form inactive or less active catalyst species, effectively removing the catalyst from the productive catalytic cycle.[2][3][4] Secondly, the carbon-bromine bond at the 2-position of the pyridine ring can be less reactive towards oxidative addition compared to other aryl bromides, which is often the rate-determining step.[2] Lastly, 2-pyridyl boronic acids are particularly prone to decomposition via a side reaction known as protodeboronation.[5]
Q2: What is the best general catalyst and ligand combination to start with for this coupling?
For challenging substrates like 2-bromopyridines, the choice of ligand is critical. You should start with bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: their steric bulk helps to shield the palladium center, preventing the inhibitory coordination of the pyridine nitrogen, and their electron-donating nature facilitates the oxidative addition step.[2][6]
Highly effective and commonly recommended ligands include Buchwald-type biaryl phosphines such as SPhos , XPhos , and RuPhos .[2] These are typically paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3][7] For particularly stubborn couplings, N-heterocyclic carbene (NHC)-based catalysts, like PEPPSI-IPr, have also shown high activity.[7]
Q3: I see a significant amount of debrominated pyridine in my crude mixture. What is causing this and how can I stop it?
The formation of pyridine as a byproduct is a result of a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen.[8] This typically occurs via the formation of a palladium-hydride (Pd-H) species in the reaction mixture. This Pd-H intermediate can arise from reactions with the base, solvent (especially alcohols), or trace amounts of water.[8] This species can then participate in a reductive elimination pathway with the coordinated 2-pyridyl group to generate the undesired dehalogenated product.[8] N-heterocyclic halides, like 2-bromopyridine, are particularly susceptible to this side reaction.[8] To minimize it, ensure you are using high-purity, anhydrous solvents and consider your choice of base carefully.
Q4: My boronic acid seems to be decomposing before the reaction is complete. What is happening?
This is likely due to protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your nucleophile.[9][10] Heteroaromatic boronic acids, especially 2-pyridylboronic acid, are notoriously unstable and prone to this decomposition pathway.[10][11] The process can be catalyzed by both acid and base and is often accelerated by high temperatures and the presence of water.[10][11] To mitigate this, you can use more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[3][9][12]
In-Depth Troubleshooting Guides
Problem 1: Low to No Conversion of 2-Bromopyridine
You've set up your reaction, stirred it for hours (or overnight) at elevated temperatures, and the TLC or LC-MS analysis shows primarily unreacted starting material. This is a classic issue stemming from an inefficient catalytic system.
Root Cause Analysis
The lack of conversion points to a stalled catalytic cycle. The two most probable bottlenecks are Oxidative Addition and Catalyst Deactivation .
-
Inefficient Oxidative Addition: The first step of the cycle, where the Pd(0) catalyst inserts into the C-Br bond, can be sluggish for 2-bromopyridine.[2] This is influenced by the bond dissociation energy and the electronic properties of the pyridine ring.
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen is a potent ligand for palladium. Its coordination to the active Pd(0) or Pd(II) center can form stable, off-cycle complexes that are catalytically inactive.[3][4]
Troubleshooting Workflow
To address low conversion, a systematic approach to re-optimizing the catalyst system and conditions is necessary.
Caption: A logical workflow for troubleshooting low conversion.
Recommended Action Plan & Protocol
1. Enhance the Catalyst System: If you are using a standard catalyst like Pd(PPh₃)₄, it is likely not robust enough.
-
Ligand Selection: Switch to a Buchwald-type biarylphosphine ligand. These are designed to promote challenging couplings. SPhos is an excellent starting point due to its general effectiveness.[7]
-
Palladium Source: Use an air-stable Pd(II) precatalyst like Pd(OAc)₂ or a highly active Pd(0) source like Pd₂(dba)₃.[3]
2. Modify Reaction Conditions:
-
Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[13] While K₂CO₃ is common, stronger bases like K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are often more effective for difficult couplings.[6]
-
Solvent Choice: The solvent affects solubility and can influence the catalytic cycle. Anhydrous, degassed solvents like toluene, 1,4-dioxane, or DMF are standard.[4] If solubility is an issue, a switch may be beneficial.
-
Temperature: These reactions often require heat to overcome the activation energy for oxidative addition.[3] A temperature range of 80-110 °C is typical. If you start at 80 °C with no success, cautiously increase the temperature.
Table 1: Recommended Starting Conditions for 2-Bromopyridine Suzuki Coupling
| Component | Recommendation | Rationale |
| Aryl Halide | 2-Bromopyridine | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equiv |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-2 mol% |
| Ligand | SPhos or XPhos | 2-4 mol% |
| Base | K₃PO₄ | 2.0 - 3.0 equiv |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | 0.1 - 0.2 M |
| Temperature | 100 - 110 °C | - |
Problem 2: Major Byproducts Observed - Dehalogenation and Homocoupling
Your reaction proceeds, but the desired product is contaminated with significant amounts of pyridine (from dehalogenation) and/or a biaryl product derived from your boronic acid (homocoupling).
Root Cause Analysis
-
Dehalogenation: As discussed in the FAQs, this arises from a competing catalytic cycle involving a Pd-H species.[8] The presence of water, alcohols, or certain bases can be a source of the hydride.
-
Homocoupling: The self-coupling of the boronic acid reagent is typically promoted by the presence of oxygen.[3][14] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway.[3]
Troubleshooting Workflow
Minimizing these side reactions requires careful control over the reaction atmosphere and reagents.
Caption: Decision tree for minimizing common byproducts.
Recommended Action Plan & Protocol
1. Rigorous Exclusion of Air and Water:
-
Degassing: Solvents must be thoroughly degassed. Sparging with argon or nitrogen for 15-30 minutes is good, but for maximum oxygen removal, perform at least three freeze-pump-thaw cycles.[3][8]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen). Use Schlenk techniques or a glovebox if available.[6]
-
Anhydrous Reagents: Use anhydrous grade solvents. If necessary, dry them over molecular sieves. Ensure your base is dry; K₃PO₄ can be particularly hygroscopic and should be flame-dried under vacuum before use.
2. Stabilize the Boronic Acid:
-
If protodeboronation is suspected (which can be a prelude to other side reactions), switch from the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt.[2][3] These derivatives are more stable and less prone to premature decomposition.[2]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling with 2-bromopyridine and incorporates best practices to avoid common pitfalls.
-
Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition (Glovebox or Schlenk Line): To a dry reaction vial or Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Atmosphere Exchange: Seal the vessel. If using a Schlenk flask, evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.[6]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
By understanding the unique challenges posed by 2-bromopyridine and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Navigating Catalyst Inhibition in Reactions with Pyridinic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support and practical, field-proven insights for overcoming the common challenge of catalyst inhibition by pyridinic compounds. The strong coordination of the lone pair of electrons on the nitrogen atom of the pyridine ring to the metal center of a catalyst is a primary cause of catalyst deactivation or "poisoning"[1][2]. This guide will equip you with the knowledge and methodologies to anticipate, diagnose, and resolve these issues in your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding catalyst inhibition by pyridinic compounds.
Q1: Why is my catalyst being inhibited by a pyridine-containing substrate?
A1: The nitrogen atom in a pyridine ring possesses a lone pair of electrons, making it a Lewis base[3][4]. This allows it to strongly coordinate to the metal center of your catalyst, which acts as a Lewis acid. This coordination can block the active sites of the catalyst, preventing the substrate from binding and reacting, thus leading to catalyst inhibition or poisoning[1][5]. The strength of this inhibition is often related to the Lewis basicity of the specific pyridinic compound you are using[6][7].
Q2: Are all metal catalysts susceptible to inhibition by pyridinic compounds?
A2: While many transition metal catalysts are susceptible, the degree of inhibition can vary. Palladium catalysts, which are widely used in cross-coupling reactions, are particularly well-known to be poisoned by nitrogen heterocycles[8][9]. Nickel and rhodium catalysts can also be affected[10][11]. The specific ligand environment of the metal center plays a crucial role in its susceptibility to poisoning.
Q3: I'm observing poor conversion in my cross-coupling reaction involving a pyridine derivative. What are the likely causes?
A3: Poor conversion is a classic symptom of catalyst inhibition. Besides the inherent coordination of the pyridine nitrogen to the catalyst, other factors could be at play:
-
High Lewis Basicity of the Substrate: Electron-donating groups on the pyridine ring can increase its Lewis basicity, leading to stronger coordination and more pronounced inhibition.
-
Inappropriate Ligand Choice: The ligand on your catalyst may not be sufficiently bulky or electron-rich to prevent displacement by the pyridine substrate.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and the choice of base can all influence the equilibrium of pyridine coordination to the catalyst.
Q4: What is the first thing I should try to overcome this inhibition?
A4: A good first step is to try and disrupt the pyridine-catalyst interaction. This can often be achieved by:
-
Increasing the reaction temperature: This can sometimes provide enough energy to overcome the coordination bond.
-
Using a more sterically hindered ligand: Bulky ligands can physically block the pyridine from accessing the metal center.
-
Adding a Lewis acid additive: A Lewis acid can preferentially bind to the pyridine nitrogen, "masking" it from the catalyst.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting catalyst inhibition by pyridinic compounds.
Problem 1: Low to no product yield in a Suzuki-Miyaura cross-coupling with a pyridyl boronic acid.
Root Cause Analysis: Pyridine boronic acids can be particularly challenging as they can act as both a coupling partner and a catalyst poison[12]. The nitrogen lone pair directly competes with the desired transmetalation step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Detailed Protocols:
-
Strategy 1: Substrate Modification
-
Rationale: Introducing an electron-withdrawing group, such as a chlorine atom at the 2-position of the pyridine ring, reduces the Lewis basicity of the nitrogen atom. This makes it a poorer ligand for the catalyst, thereby minimizing inhibition[12].
-
Experimental Protocol:
-
Synthesize the 2-chloro-pyridyl boronic acid derivative of your substrate.
-
Perform the Suzuki-Miyaura coupling under your standard conditions.
-
Once the desired product is formed, the chloro group can often be removed via hydrogenolysis or other reductive methods, or used as a handle for further functionalization[12].
-
-
-
Strategy 2: Advanced Ligand Selection
-
Rationale: N-Heterocyclic Carbene (NHC) ligands are strong sigma donors that form robust bonds with the metal center. Very sterically hindered NHC ligands, such as IPr, can create a protective pocket around the metal, preventing the pyridine substrate from coordinating while still allowing the cross-coupling to proceed[13].
-
Experimental Protocol:
-
Switch from a phosphine-based ligand to a sterically demanding NHC ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene).
-
Use a suitable palladium precatalyst, such as (η3-1-tBu-indenyl)Pd(IPr)(Cl).
-
These reactions can often be run at room temperature, which can improve selectivity[13].
-
-
Problem 2: Catalyst deactivation during a C-H activation/functionalization of a pyridine-containing molecule.
Root Cause Analysis: In directed C-H activation, the directing group is meant to coordinate to the catalyst and position it for C-H cleavage. However, a nearby pyridinic nitrogen can compete with this coordination, leading to catalyst poisoning or functionalization at an undesired position[8].
Troubleshooting Workflow:
Caption: Troubleshooting C-H activation of pyridinic compounds.
Detailed Protocols:
-
Strategy 1: In Situ Catalyst Generation to Bypass Poisoning
-
Rationale: This approach avoids the use of a pre-formed Pd(II) catalyst that is immediately susceptible to pyridine coordination. Instead, a Pd(0) precursor is oxidized in situ to the active Pd(II) species, which is immediately anchored by a directing group in close proximity to the target C-H bond. This proximity effect favors the desired C-H activation over catalyst poisoning by the heterocycle[8].
-
Experimental Protocol:
-
Employ an N-methoxy amide as the directing group on your substrate.
-
Use a Pd(0) source (e.g., Pd2(dba)3).
-
Run the reaction in the presence of air, which serves as the oxidant to generate the active Pd(II) species in situ[8].
-
-
-
Strategy 2: Bifunctional Catalyst for Remote C-H Activation
-
Rationale: For achieving C-H functionalization at a position remote from the nitrogen (e.g., C3), a bifunctional catalyst can be employed. This type of catalyst has a ligand with a separate Lewis acidic site (e.g., an aluminum-binding side arm) that can bind to the pyridine. This pre-orients the substrate for the catalyst's active site (e.g., Nickel) to perform the C-H activation at the desired remote position[14].
-
Experimental Protocol:
-
Utilize a Ni-Al heterobimetallic catalyst.
-
The ligand should be a bifunctional N-heterocyclic carbene (NHC) that incorporates a side-arm capable of binding to the Lewis acidic aluminum center.
-
This setup allows for the alkenylation of pyridines at the C3 position with alkynes, without the need for an external oxidant[14].
-
-
Data Summary Table
| Issue | Common Cause | Recommended Solution | Key Parameters to Monitor |
| No reaction | Strong catalyst poisoning by pyridine nitrogen. | Use a more robust catalyst system (e.g., with a bulky NHC ligand). | Catalyst turnover number, reaction kinetics. |
| Low Yield | Competitive inhibition of the active site. | Increase reaction temperature; add a Lewis acid scavenger (e.g., B(C6F5)3). | Product yield vs. temperature; effect of additive concentration. |
| Poor Selectivity | Undesired side reactions due to catalyst deactivation. | Modify the pyridine substrate to reduce its Lewis basicity (e.g., 2-chlorination). | Regioisomer ratio; formation of byproducts. |
| Reaction Stalls | Product inhibition. | Use a higher catalyst loading or a continuous flow setup. | Conversion over time; catalyst stability. |
Concluding Remarks
Overcoming catalyst inhibition by pyridinic compounds is a multifaceted challenge that often requires a departure from standard reaction conditions. By understanding the fundamental principles of Lewis acid-base interactions between the substrate and the catalyst, researchers can make informed decisions to mitigate these inhibitory effects. The strategies outlined in this guide, from rational ligand design and substrate modification to the use of innovative catalytic systems, provide a robust toolkit for successfully navigating these complex reactions. We encourage you to think of the catalyst, ligand, substrate, and reaction conditions as an interconnected system, where thoughtful adjustments to one component can lead to significant improvements in your synthetic outcomes.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (6-Bromo-3-fluoropyridin-2-yl)methanol
Welcome to the technical support center for the purification of (6-Bromo-3-fluoropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies, enabling you to overcome common challenges and achieve high purity of this critical building block.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification, it is crucial to understand the structural features of this compound that influence its behavior during separation. The pyridine ring imparts basicity and polarity, while the bromine and fluorine atoms add to the molecule's molecular weight and can participate in halogen bonding. The primary alcohol (-CH₂OH) group is polar and capable of hydrogen bonding, which significantly affects its solubility and interaction with chromatographic stationary phases.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₆H₅BrFNO | Influences molecular weight and elution characteristics. |
| Molecular Weight | 206.01 g/mol | A key parameter for mass-based detection methods. |
| Appearance | Solid powder | Dictates the choice between recrystallization and chromatography. |
| Polarity | Polar | The pyridine nitrogen and hydroxyl group make the molecule polar, requiring polar or mixed-polarity solvent systems for chromatography and recrystallization. |
| Basicity | Weakly basic | The pyridine nitrogen can interact with acidic silica gel, potentially causing peak tailing in column chromatography. |
II. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography
Question 1: My compound is streaking or tailing significantly on the silica gel column, leading to poor separation. What is the cause and how can I fix it?
Answer: This is a classic issue encountered with basic compounds like pyridines on standard silica gel, which is inherently acidic. The pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal elution profile.
Causality Explained: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming strong hydrogen bonds or even undergoing partial protonation by the acidic silanol groups. This strong, sometimes irreversible, binding causes the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in tailing peaks.
Solutions:
-
Neutralize the Stationary Phase: Before running your column, flush the silica gel with your eluent system containing a small amount of a basic modifier. This deactivates the acidic sites.
-
Recommended Modifiers: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your mobile phase.
-
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina can be an excellent alternative for purifying basic compounds.
-
Deactivated Silica Gel: Commercially available deactivated silica gel can also mitigate the issue.
-
-
Optimize Your Solvent System: While a basic modifier is often necessary, ensure your eluent has the appropriate polarity to move the compound effectively. A gradient elution from a less polar to a more polar solvent system can improve separation.
Question 2: I am having trouble finding a suitable solvent system for my column. My compound either stays at the baseline or shoots through with the solvent front on the TLC plate.
Answer: Finding the right "sweet spot" for elution is critical. This compound is quite polar, so you will likely need a relatively polar solvent system.
Experimental Approach: A systematic approach to finding the right eluent is to test various solvent mixtures using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the best separation on a column.
Recommended Solvent Systems to Test (in order of increasing polarity):
-
Hexane / Ethyl Acetate (e.g., starting from 70:30 and increasing the proportion of ethyl acetate)
-
Dichloromethane / Ethyl Acetate
-
Dichloromethane / Methanol (a small percentage of methanol, e.g., 1-5%, can significantly increase polarity)
-
Ethyl Acetate / Methanol
Pro-Tip: If your compound is streaking even on the TLC plate, spot it, let the spot dry, and then dip the bottom of the plate in a solution of 1% triethylamine in hexane. Let the triethylamine run up the plate, dry the plate, and then run your TLC in your chosen eluent system. This can give you a better indication of the true Rf value.
Recrystallization
Question 3: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is often due to a high concentration of impurities or the solution being cooled too quickly.
Causality Explained: The presence of impurities disrupts the crystal lattice formation. Rapid cooling can also cause the compound to crash out of solution as a supersaturated oil before it has time to form an ordered crystalline structure.
Solutions:
-
Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Once at room temperature, you can then move it to an ice bath to maximize yield.[1]
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Use a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] A mixed solvent system can sometimes be effective. For a polar compound like this, consider combinations like:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Petroleum Ether[3]
-
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
Question 4: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What are my next steps?
Answer: This indicates that your solution is not supersaturated, meaning too much solvent was used.
Solutions:
-
Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously. Once the volume is reduced, allow it to cool slowly again.[1]
-
Induce Crystallization:
-
Consider a Two-Solvent System: If you are using a single solvent, you might have better luck with a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reduction of the corresponding aldehyde or carboxylic acid. Potential impurities could include:
-
Unreacted Starting Material: The corresponding aldehyde or carboxylic acid.
-
Over-reduction Products: If a strong reducing agent is used, the fluorine or bromine could potentially be reduced, though this is less common.
-
Byproducts from Synthesis: Depending on the specific reagents used, other related pyridine derivatives could be formed. For instance, if the synthesis starts from 2,6-dibromo-3-fluoropyridine, residual starting material could be present.[4]
-
Solvent Residues: Residual solvents from the reaction and workup.
Q2: Is this compound stable on silica gel?
A2: While generally stable, prolonged exposure to acidic silica gel can potentially lead to degradation, especially if the compound is left on the column for an extended period. The primary alcohol could be susceptible to dehydration or other acid-catalyzed reactions. It is always best to perform column chromatography as efficiently as possible and not let the compound sit on the column for an unnecessarily long time. The use of a basic modifier in the eluent, as discussed above, can also help to maintain a less harsh environment on the column.
Q3: What is a good starting point for a purification strategy for a new batch of crude product?
A3: A good general workflow is as follows:
-
Initial Analysis: Run a TLC of your crude material in a few different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) to get a sense of the number of components and their polarities.
-
Attempt Recrystallization First: Recrystallization is often simpler and more scalable than chromatography.[5] Try recrystallizing a small amount of your crude product from a solvent system like ethyl acetate/petroleum ether or ethanol/water.
-
Move to Column Chromatography if Necessary: If recrystallization does not provide the desired purity, or if you have multiple impurities with similar solubilities, column chromatography is the next logical step. Use the TLC data to determine an appropriate solvent system.
IV. Experimental Workflow Visualization
The following diagram illustrates a typical purification workflow for this compound.
References
Technical Support Center: Navigating Side Reactions in the Functionalization of Halopyridines
Welcome to the Technical Support Center for halopyridine functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying halopyridine scaffolds. The unique electronic properties of the pyridine ring, particularly the influence of the nitrogen atom, often lead to a landscape of potential side reactions that can complicate syntheses and reduce yields.
This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues encountered during common functionalization reactions. The explanations are grounded in mechanistic principles to empower you to not only solve current challenges but also to anticipate and prevent future ones.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C and C-N bond formation. However, the electron-deficient nature of the pyridine ring and the reactivity of the palladium catalyst can give rise to several undesired pathways.
FAQ 1: My Suzuki-Miyaura coupling is plagued by homocoupling of my boronic acid reagent. How can I minimize this?
Answer:
Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction in Suzuki-Miyaura couplings.[1] This is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[2]
Mechanistic Insight: The generally accepted mechanism for homocoupling involves the transmetalation of two boronic acid molecules onto a Pd(II) center, followed by reductive elimination to yield the homocoupled product and a Pd(0) species.[2] The presence of oxygen can facilitate the oxidation of Pd(0) to Pd(II), thus promoting this undesired pathway.
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure that all solvents and the reaction headspace are thoroughly degassed with an inert gas (argon or nitrogen) to remove oxygen.[3]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require in-situ reduction that can sometimes be incomplete.
-
Controlled Addition of Reagents: Slow addition of the boronic acid can help to maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of the desired cross-coupling versus homocoupling. For instance, using weaker bases like K₂CO₃ or K₃PO₄ can sometimes be beneficial.[1]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the desired cross-coupling, outcompeting the homocoupling pathway.
FAQ 2: I am observing significant hydrodehalogenation of my chloropyridine in a Buchwald-Hartwig amination. What is causing this and how can I prevent it?
Answer:
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a frequent and frustrating side reaction in cross-coupling chemistry, particularly with less reactive aryl chlorides.[4]
Mechanistic Insight: This side reaction can occur through several pathways. One common mechanism involves the β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination.[5] Another pathway involves the reaction of the organopalladium intermediate with trace amounts of water or other proton sources.[6][7] The choice of solvent can also be a factor, with alcoholic solvents potentially acting as hydride sources.[8]
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use high-purity, anhydrous bases.[4]
-
Ligand Choice is Critical: Employ bulky, electron-rich ligands (e.g., SPhos, RuPhos) that are known to accelerate the C-N reductive elimination, thereby minimizing the lifetime of the intermediate susceptible to hydrodehalogenation.[4]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can favor the desired amination pathway.[4]
-
Avoid Protic Solvents: If possible, avoid using protic solvents like alcohols that can serve as a source of hydrides. Toluene and dioxane are common choices for these reactions.[4]
-
Base Purity: Ensure the purity of your base. For example, some batches of sodium tert-butoxide may contain residual sodium hydroxide, which can introduce water into the reaction.[4]
Caption: Troubleshooting workflow for hydrodehalogenation.
Quantitative Data: Ligand Effects on Cross-Coupling
The following table summarizes literature examples illustrating the impact of ligand choice on the outcome of cross-coupling reactions with halopyridines.
| Halopyridine | Coupling Partner | Catalyst System (Pd Source/Ligand) | Desired Product Yield (%) | Side Product(s) & Yield (%) | Reference |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / SPhos | 95 | Hydrodehalogenation (<5) | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 60 | Homocoupling (~20) | [1] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | >90 | Homocoupling (<5) | [1] |
Section 2: Challenges in Nucleophilic Aromatic Substitution (SNAr)
The inherent electron deficiency of the pyridine ring makes it a suitable substrate for nucleophilic aromatic substitution (SNAr), especially with halogens at the 2- and 4-positions.[9] However, reaction rates and success are highly dependent on the substrate, nucleophile, and reaction conditions.
FAQ 3: My SNAr reaction with a 4-chloropyridine is sluggish and gives low yields. How can I improve it?
Answer:
While the 4-position of pyridine is activated towards SNAr, the reactivity of a chloro leaving group is significantly lower than that of a fluoro leaving group.[10] Several factors could be contributing to a low-yielding reaction.
Mechanistic Insight: The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer intermediate.[9] The stability of this intermediate is key to the reaction's success. The pyridine nitrogen effectively stabilizes this intermediate when the attack is at the 2- or 4-position.[9] The rate-determining step can be the initial nucleophilic attack or the subsequent loss of the leaving group, depending on the specific reactants.
Troubleshooting Protocol:
-
Assess Substrate Activation: While the pyridine nitrogen provides activation, additional electron-withdrawing groups (EWGs) ortho or para to the chlorine will significantly increase the reaction rate.[10] If your substrate lacks these, more forcing conditions are necessary.
-
Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) will deprotonate it in situ, increasing its nucleophilicity. For weak nucleophiles, consider their conversion to a more reactive form (e.g., an alcohol to an alkoxide with NaH).
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, leaving a "naked" and more reactive anionic nucleophile.[11]
-
Elevated Temperatures: For less reactive substrates like chloropyridines, elevated temperatures (often >100 °C) are required to achieve a reasonable reaction rate.[12] Microwave heating can also be effective in accelerating these reactions.[13]
-
Leaving Group Exchange: If feasible, consider converting the chloropyridine to a more reactive iodo- or bromopyridine, although this adds steps to the synthesis.
Caption: Generalized SNAr pathway on a 4-halopyridine.
Section 3: Unwanted Reactivity at the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen is a site of both basicity and nucleophilicity, which can lead to undesired side reactions.
FAQ 4: During an oxidation reaction on a substituted halopyridine, I'm forming the pyridine N-oxide. How can I avoid this?
Answer:
Pyridine N-oxide formation is a common side reaction when pyridines are exposed to oxidizing agents, such as peroxy acids (e.g., m-CPBA) or even hydrogen peroxide.[14][15]
Mechanistic Insight: The nitrogen atom's lone pair in pyridine is readily oxidized to form a stable N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, making it more electron-rich and activating the 2- and 4-positions to electrophilic attack, while deactivating them to nucleophilic attack.
Troubleshooting Protocol:
-
Choose a Milder Oxidant: If the desired transformation is the oxidation of another functional group on the molecule, select an oxidant that is less reactive towards the pyridine nitrogen. The choice will be highly substrate-dependent.
-
Protect the Nitrogen: In some cases, temporary protonation of the pyridine nitrogen with a strong, non-oxidizing acid can prevent its oxidation. However, this also deactivates the ring to electrophilic substitution.
-
Temperature Control: Running the reaction at lower temperatures can sometimes disfavor the N-oxidation pathway if it has a higher activation energy than the desired reaction.
-
Strategic N-Oxide Formation and Deoxygenation: In some synthetic strategies, the N-oxide is intentionally formed to direct functionalization, after which the oxygen is removed.[14] Common deoxygenation reagents include PCl₃ or PPh₃.
Section 4: Complications in Metallation and Halogen-Metal Exchange
The generation of pyridyl anions via deprotonation or halogen-metal exchange is a powerful strategy for introducing a wide range of electrophiles. However, these strongly basic and nucleophilic conditions can be fraught with side reactions.
FAQ 5: When I try to perform a lithium-halogen exchange on a bromopyridine using n-butyllithium, I get a complex mixture of products and low yield of my desired quenched product. What's going wrong?
Answer:
The use of highly reactive organolithium reagents like n-BuLi with halopyridines can lead to several competing side reactions, including nucleophilic addition to the pyridine ring and dimerization.[16]
Mechanistic Insight: The generated pyridyllithium species is highly reactive and can act as a nucleophile, attacking another molecule of the starting halopyridine in an SNAr-type fashion, leading to dimerization. Furthermore, n-BuLi itself can add as a nucleophile across one of the C=N double bonds of the pyridine ring, leading to dihydropyridine adducts.[16] The stability and aggregation state of the organolithium reagent play a crucial role in the reaction outcome.[16]
Troubleshooting Protocol:
-
Low Temperatures are Crucial: These reactions must be performed at very low temperatures (typically -78 °C or lower) to minimize side reactions.
-
Use an Alternative Base: For deprotonations, lithium amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often more selective for deprotonation over nucleophilic addition.[17]
-
Consider Alternative Metallating Agents: Reagents like Turbo-Grignard (i-PrMgCl·LiCl) can perform halogen-metal exchange under milder conditions and with fewer side reactions compared to organolithiums.
-
Inverse Addition: Adding the halopyridine solution slowly to the organolithium reagent can help to keep the concentration of the starting material low, thus minimizing dimerization.
-
In Situ Quenching: Trapping the generated pyridyl anion with the electrophile immediately upon its formation can outcompete the undesired pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 14. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproduct Formation in Palladium-Catalyzed Amination of Bromopyridines
Welcome to the Technical Support Center for Palladium-Catalyzed Amination of Bromopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation in these critical C-N bond-forming reactions. The pyridine moiety is a cornerstone of many pharmaceuticals, and mastering its amination is crucial. However, the unique electronic properties of the pyridine ring often lead to frustrating side reactions.
This guide provides in-depth, experience-driven troubleshooting advice in a user-friendly question-and-answer format. We will delve into the mechanistic underpinnings of common problems and offer practical, step-by-step solutions to help you optimize your reactions for cleaner products and higher yields.
Frequently Asked Questions & Troubleshooting Guides
1. Hydrodebromination: Why is my bromopyridine starting material being converted to pyridine?
Question: I am observing a significant amount of the corresponding debrominated pyridine as a major byproduct in my reaction. What causes this, and how can I prevent it?
Answer:
Hydrodebromination, the replacement of the bromine atom with hydrogen, is a common and often vexing side reaction in palladium-catalyzed aminations of bromopyridines. Understanding its origins is key to suppression.
Mechanistic Insights:
Hydrodebromination can arise from several pathways within the catalytic cycle:
-
From the Arylpalladium(II) Intermediate: The most common pathway involves the reaction of the arylpalladium(II) bromide intermediate with a hydride source. This hydride can originate from various components in your reaction mixture, including the amine, solvent, or even trace water.
-
Via β-Hydride Elimination: If your amine coupling partner has β-hydrogens, the arylpalladium(II) amido complex can undergo β-hydride elimination to form an imine and a palladium hydride species.[1][2] This palladium hydride can then reductively eliminate with the bromopyridine to generate the debrominated byproduct.
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium nanoparticles (palladium black), which can have catalytic activity for the hydrodebromination reaction.[3]
Troubleshooting Protocol:
-
Ligand Selection is Critical: The choice of phosphine ligand has a profound impact on the rates of the desired reductive elimination versus side reactions.
-
Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, and BrettPhos are designed to promote rapid reductive elimination of the desired C-N bond, which outcompetes the hydrodebromination pathway.[4] For amination of 2-aminopyridines, RuPhos and BrettPhos have shown excellent performance.[5]
-
Increase Ligand-to-Palladium Ratio: Amines themselves can act as ligands for palladium, potentially displacing the desired phosphine ligand and leading to catalyst deactivation or undesired side reactions.[6] Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can help maintain the desired catalytically active species.[6]
-
-
Scrutinize Your Base and Solvent:
-
Base Selection: While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider screening other bases such as LHMDS or potassium phosphate, which may offer a better balance of reactivity and selectivity.[5]
-
Solvent Purity and Choice: Ensure your solvent is anhydrous and thoroughly degassed.[7] Oxygen can lead to catalyst oxidation and decomposition.[7] While polar aprotic solvents like dioxane and THF are common, less polar solvents like toluene can sometimes suppress hydrodebromination, particularly with modern bulky ligands.[7]
-
-
Optimize Reaction Temperature:
-
Lower the Temperature: Higher temperatures can accelerate catalyst decomposition and increase the rate of side reactions.[4] Once the reaction has been initiated, try reducing the temperature to the minimum required to maintain a reasonable reaction rate.
-
Workflow for Minimizing Hydrodebromination:
Caption: Troubleshooting workflow for hydrodebromination.
2. Homocoupling: Why am I forming bipyridines?
Question: My reaction is producing a significant amount of a bipyridine byproduct. What is causing this dimerization, and what are the best strategies to avoid it?
Answer:
The formation of bipyridines, resulting from the homocoupling of two bromopyridine molecules, is another common side reaction that consumes your starting material and complicates purification.
Mechanistic Insights:
Homocoupling can occur through a few potential mechanisms:
-
Reaction of Two Arylpalladium(II) Intermediates: Two molecules of the arylpalladium(II) bromide intermediate can undergo a disproportionation or a reductive elimination-like process to form the bipyridine and a palladium(0) and palladium(II) species.
-
Oxidative Addition to a Palladium(0) Dimer: A dinuclear palladium(0) species can react with two molecules of bromopyridine, leading to the formation of the homocoupled product.
-
High Catalyst Concentration/Temperature: These conditions can favor the bimolecular homocoupling pathway over the desired amination.[4]
Troubleshooting Protocol:
-
Catalyst and Ligand System Optimization:
-
Use a More Active Catalyst System: A highly active catalyst that promotes rapid oxidative addition and subsequent amination can minimize the lifetime of the arylpalladium(II) intermediate, thus reducing the opportunity for homocoupling.[4] Consider using pre-catalysts like those based on RuPhos or BrettPhos, which are known for their high activity.[5]
-
Ensure Proper Ligand Stoichiometry: An insufficient amount of ligand can lead to the formation of less-ligated palladium species that are more prone to side reactions. Maintain an appropriate ligand-to-palladium ratio.[6]
-
-
Control Reaction Conditions:
-
Lower the Reaction Temperature: Homocoupling is often more prevalent at higher temperatures.[4] Running the reaction at the lowest effective temperature can significantly reduce this byproduct.
-
Slow Addition of Bromopyridine: In some cases, slow addition of the bromopyridine to the reaction mixture can help maintain a low concentration of the arylpalladium(II) intermediate, thereby disfavoring the bimolecular homocoupling reaction.
-
-
Check Reagent Purity:
-
Purity of Bromopyridine: Impurities in the bromopyridine starting material can sometimes initiate or catalyze homocoupling. Ensure the purity of your starting materials.
-
Summary of Strategies to Minimize Homocoupling:
| Strategy | Rationale |
| Use a Highly Active Catalyst/Ligand System | Promotes faster desired amination, outcompeting homocoupling. |
| Lower Reaction Temperature | Reduces the rate of the often higher activation energy homocoupling pathway.[4] |
| Slow Addition of Bromopyridine | Maintains a low concentration of the key intermediate for homocoupling. |
| Ensure Reagent Purity | Impurities can sometimes promote side reactions. |
3. Diarylation: How can I prevent the double arylation of my primary amine?
Question: I am using a primary amine, and I am getting a significant amount of the diarylated product. How can I improve the selectivity for monoarylation?
Answer:
Diarylation is a common issue when using primary amines, as the initial monoarylated product can act as a nucleophile and react with another molecule of bromopyridine.
Mechanistic Insights:
The monoarylated amine product is often more nucleophilic and less sterically hindered than the starting primary amine, making it a competitive substrate for the palladium catalyst. The relative rates of the first and second amination reactions determine the product distribution.
Troubleshooting Protocol:
-
Ligand Selection:
-
Employ Bulky Ligands: Sterically hindered ligands, such as BrettPhos, are known to favor monoarylation.[4] The steric bulk around the palladium center disfavors the approach of the already bulky monoarylated amine.
-
Specialized Ligands: For challenging cases, ligands specifically designed for monoarylation of primary amines, such as those from the Buchwald group, can be highly effective.[8]
-
-
Adjust Stoichiometry:
-
Use a Slight Excess of the Primary Amine: Using a small excess of the primary amine (e.g., 1.1-1.2 equivalents) can statistically favor the reaction with the more abundant starting amine over the monoarylated product.[4]
-
-
Base and Solvent Effects:
-
Weaker Base: A very strong base can deprotonate the monoarylated amine, increasing its nucleophilicity and promoting diarylation. Screening a weaker base might improve selectivity.
-
Solvent Choice: The solvent can influence the relative solubility and reactivity of the species in the catalytic cycle. While less common, a solvent screen could reveal improved selectivity.[9]
-
-
Consider Ammonia Surrogates:
-
For the Synthesis of Primary Arylamines: If the goal is to synthesize a primary arylamine (Ar-NH2), direct coupling with ammonia can be challenging due to diarylation.[8] Using an "ammonia equivalent" like benzophenone imine, followed by hydrolysis, is a robust strategy to obtain the desired primary amine exclusively.[10]
-
Decision Tree for Preventing Diarylation:
Caption: Troubleshooting diarylation of primary amines.
Experimental Protocols
General Procedure for a Screening Reaction to Minimize Byproducts:
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 mmol) and the ligand (e.g., XPhos, 0.08 mmol) in degassed solvent (e.g., toluene, 5 mL).
-
Reaction Initiation: Add the catalyst solution to the reaction vial via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC-MS, or LC-MS.[11]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Analysis: Analyze the crude product mixture to determine the ratio of the desired product to the byproducts.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
stability issues of boronic acids in Suzuki reactions with bromopyridines
A Guide to Navigating the Stability Challenges of Pyridylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of boronic acids in Suzuki-Miyaura cross-coupling reactions with bromopyridines. As Senior Application Scientists, we understand that these couplings are pivotal in pharmaceutical discovery but are often plagued by issues of low yield and reproducibility. This resource is designed to explain the underlying chemical principles behind common failures and provide actionable, field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on diagnosing the issue and implementing effective solutions.
Q1: My reaction yield is very low, and I primarily recover my starting bromopyridine. What is the likely cause?
A1: This is a classic symptom of two potential, often related, issues: catalyst deactivation and rapid decomposition of your boronic acid partner.
-
Catalyst Deactivation: The lone pair on the pyridine nitrogen is Lewis basic and can coordinate strongly to the palladium center.[1][2] This binding can form inactive or less active catalyst species, effectively halting the catalytic cycle before oxidative addition with the bromopyridine can occur efficiently. This is particularly problematic with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.
-
Boronic Acid Decomposition: Pyridylboronic acids are notoriously unstable and can degrade rapidly under reaction conditions, primarily through a process called protodeboronation.[3][4] If the boronic acid decomposes before it can participate in the transmetalation step, the catalyst will have no coupling partner, and the bromopyridine will remain unreacted.
Core Solution: The strategy is to accelerate the desired catalytic cycle so that it outcompetes these deactivation and decomposition pathways.
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands promote rapid oxidative addition and reductive elimination and their steric bulk can help shield the palladium center from inhibitory coordination by the pyridine nitrogen.[5][6]
-
Use a More Stable Boron Reagent: Instead of the free boronic acid, use a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[2][7][8] These derivatives are more resistant to premature degradation.
Q2: I'm observing a significant amount of a byproduct that is just the arene from my boronic acid (e.g., pyridine instead of the coupled product). What is this side reaction, and how can I prevent it?
A2: You are observing protodeboronation , the most common and frustrating side reaction in these couplings.[4] It is the cleavage of the C–B bond by a proton source (like water), replacing it with a C–H bond.[3]
Pyridylboronic acids, especially 2-pyridylboronic acid, have unique and rapid decomposition pathways.
-
The "2-Pyridyl Problem": Unlike simple arylboronic acids that are often most unstable at high pH, 2-pyridylboronic acid is most susceptible to protodeboronation at neutral pH.[3] It readily forms a zwitterionic intermediate that undergoes rapid, unimolecular fragmentation.[3][4][9] Counterintuitively, both acidic and basic conditions can shift the equilibrium away from this highly reactive species, slowing decomposition.[3]
Mitigation Strategies for Protodeboronation:
| Strategy | Mechanism of Action | Recommended Action |
| Use Boronate Esters | Masks the Lewis acidic boron center, reducing susceptibility to hydrolysis and fragmentation.[7][8][10] | Switch from the boronic acid to its corresponding pinacol ester for general stability or a MIDA boronate for a "slow-release" strategy.[4][11] |
| Anhydrous Conditions | Minimizes the primary proton source (water) required for protodeboronation.[12] | Use rigorously dried, degassed solvents (e.g., dioxane, toluene, THF). Use an anhydrous base like K₃PO₄ or CsF. |
| Choice of Base | The base activates the boronic acid for transmetalation but can also catalyze protodeboronation.[7] | Avoid strong aqueous bases like NaOH or KOH if possible. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often a better choice.[1] |
| Accelerate the Coupling | A faster catalytic turnover means the boronic acid has less time to decompose.[7] | Use a highly active catalyst system (e.g., a Buchwald G3 or G4 precatalyst with a ligand like SPhos) and consider slightly elevated temperatures (e.g., 80-110 °C). |
graph "Troubleshooting_Low_Yield" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Node Definitions Start [label="Low Yield or Stalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Symptom1 [label="Significant Protodeboronation\n(Arene byproduct from Boronic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Symptom2 [label="Mainly Unreacted Bromopyridine", fillcolor="#FBBC05", fontcolor="#202124"]; Symptom3 [label="Homocoupling of Boronic Acid\n(Biaryl byproduct)", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1 [label="1. Switch to Boronate Ester (Pinacol, MIDA).\n2. Use Anhydrous Conditions (Dry Solvents, K₃PO₄).\n3. Optimize Base (Avoid strong aqueous bases).\n4. Use a Faster Catalyst (e.g., Buchwald Precatalyst).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="1. Use Bulky, Electron-Rich Ligand (e.g., SPhos).\n2. Use a More Stable Boronate Ester.\n3. Screen Different Bases (K₃PO₄, Cs₂CO₃).\n4. Check Catalyst Activity (Use fresh precatalyst).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="1. Rigorously Degas Solvents & Reaction Mixture.\n(Freeze-Pump-Thaw or extensive Argon sparging)\n2. Maintain Inert Atmosphere (Positive N₂/Ar pressure).\n3. Use High-Purity Reagents.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Symptom1 [label="Analysis shows\nprotodeboronated byproduct"]; Start -> Symptom2 [label="Analysis shows\nmostly starting material"]; Start -> Symptom3 [label="Analysis shows\nboronic acid dimer"];
Symptom1 -> Solution1; Symptom2 -> Solution2; Symptom3 -> Solution3; }
Caption: Troubleshooting decision tree for low-yielding Suzuki reactions.
Q3: My reaction is producing a biaryl byproduct from the homocoupling of my boronic acid. How do I prevent this?
A3: Boronic acid homocoupling is almost always caused by the presence of oxygen in the reaction mixture.[2] The mechanism can involve a palladium peroxo complex that facilitates the oxidative coupling of two boronic acid molecules.[7][13]
Core Solution: The key is to rigorously exclude oxygen from your reaction system.
-
Degassing is Non-Negotiable: Solvents must be thoroughly degassed before use. The most effective method is three to four cycles of "freeze-pump-thaw." Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can be effective.[2]
-
Maintain an Inert Atmosphere: The reaction vessel should be assembled while hot after oven-drying to remove moisture, and then subjected to several cycles of vacuum and backfilling with an inert gas.[1] Maintain a positive pressure of nitrogen or argon throughout the reaction using a balloon or a gas manifold.
-
Use Precatalysts: Using a stable Pd(II) precatalyst (which is reduced to the active Pd(0) in situ) can sometimes give more reproducible results than using air-sensitive Pd(0) sources like Pd(PPh₃)₄.
Frequently Asked Questions (FAQs)
Q1: Should I use a boronic acid or a boronate ester for my coupling with a bromopyridine?
A1: For couplings involving pyridines, boronate esters are almost always the superior choice. The decision hinges on a trade-off between reactivity and stability.[8][10]
| Boron Reagent | Advantages | Disadvantages | Best For... |
| Boronic Acid | More reactive, potentially faster reaction times.[14][15] No hydrolysis step needed. | Prone to protodeboronation and oxidation.[10][14] Often have poor shelf-life. Can be difficult to purify. | Simple, robust aryl systems where stability is not a concern. Generally not recommended for pyridyl substrates. |
| Pinacol Ester | Significantly more stable and resistant to protodeboronation.[8][16] Crystalline, easy to handle and purify. Long shelf-life. | Less reactive than the parent boronic acid.[15] May require slightly higher temperatures or longer reaction times. | The vast majority of applications, especially with sensitive substrates like pyridines. The standard choice for reliability. |
| MIDA Boronate | Exceptionally stable; can survive chromatography and even strongly acidic/oxidative conditions.[16] Enables "slow release" of the boronic acid under basic conditions, minimizing its concentration and thus its decomposition.[4][11] | Requires specific basic conditions (typically aqueous base) for hydrolysis to release the active boronic acid. | Extremely unstable heteroaryl boronic acids (like 2-pyridyl) where even pinacol esters may fail. Ideal for sequential cross-couplings. |
graph "Boron_Reagent_Stability" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Node Definitions Ester [label="Stable Boronate Ester\n(e.g., Pinacol, MIDA)\n- Storable, less reactive", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Reactive Boronic Acid\n- Prone to protodeboronation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Suzuki-Miyaura\nCoupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Decomposition [label="Protodeboronation\n(Side Reaction)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ester -> Acid [label="Hydrolysis\n(Slow Release)"]; Acid -> Coupling [label="Transmetalation\n(Desired Path)"]; Acid -> Decomposition [label="Degradation\n(Undesired Path)", style=dashed]; }
Caption: The role of boronate esters as stable precursors.
Q2: What is the best way to set up a Suzuki-Miyaura reaction for a challenging bromopyridine substrate?
A2: A robust and reproducible setup is crucial. The following protocol incorporates best practices to mitigate the issues discussed above.
General Protocol for Challenging Suzuki Couplings of Bromopyridines
-
Glassware Preparation: Thoroughly oven-dry all glassware (reaction flask, condenser, stir bar) and assemble it hot under a stream of inert gas (Argon or Nitrogen). Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition (Solid): To the reaction flask, add the bromopyridine (1.0 equiv.), the pyridylboronic pinacol ester (1.2–1.5 equiv.), and the anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere Purge: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.[1]
-
Catalyst/Ligand Addition: In a separate vial or glovebox, weigh the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and add it to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve ~0.1 M concentration) via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1][2]
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and boron byproducts. Dry the organic layer, concentrate, and purify by column chromatography.[1]
Caption: Recommended experimental workflow for a robust Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Monitoring Pyridine Coupling Reactions
Welcome to the technical support center for analytical techniques in monitoring pyridine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring and troubleshoot common challenges. Pyridine moieties are ubiquitous in pharmaceuticals and fine chemicals, making robust and reliable analytical monitoring essential for reaction optimization, kinetic studies, and impurity profiling. However, the unique electronic properties of the pyridine ring, particularly when coupling at the 2-position, present a distinct set of analytical hurdles.[1]
This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific problems encountered during the analysis of pyridine coupling reactions. Each question is addressed with a detailed explanation of the underlying causes and a step-by-step guide to rectifying the issue.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for monitoring reaction progress due to its quantitative power and high resolution.[2] However, the basic nature of pyridines can lead to several chromatographic challenges.
Question 1: I'm observing significant peak tailing for my pyridine-containing analyte in reverse-phase HPLC. What is causing this and how can I fix it?
Answer:
Peak tailing for basic compounds like pyridines is a classic problem in reverse-phase chromatography. The primary cause is the interaction between the basic pyridine nitrogen and acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[2][3] This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak shape.[4]
Here’s a systematic approach to troubleshooting and resolving peak tailing:
Underlying Causes & Solutions:
-
Silanol Interactions:
-
Solution 1: Lower Mobile Phase pH: By operating at a lower pH (e.g., 2.5-3.5), the residual silanol groups are fully protonated, minimizing their interaction with the protonated basic analyte.[4] Formic acid or trifluoroacetic acid (TFA) at 0.1% (v/v) are common choices.[5]
-
Solution 2: Use an End-Capped or Polar-Embedded Column: Modern HPLC columns are often "end-capped," where the residual silanols are chemically derivatized to reduce their activity. Polar-embedded columns have a hydrophilic group near the silica surface that shields the analyte from silanol interactions.[3]
-
Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. However, TEA is not MS-compatible and can be difficult to remove from the column.
-
-
Column Overload:
-
Column Bed Deformation:
-
Solution: A void at the head of the column can cause peak tailing. This can be diagnosed by a sudden drop in backpressure and poor peak shape for all analytes. If suspected, reversing and flushing the column (if the manufacturer's instructions permit) may help. Otherwise, the column may need to be replaced.[4]
-
Question 2: I am struggling to separate positional isomers of my substituted pyridine product. What HPLC strategies can I employ?
Answer:
Separating positional isomers of substituted pyridines is a common challenge due to their very similar physicochemical properties.[2] Standard C18 columns may not provide sufficient selectivity. Here are several effective strategies:
-
Utilize Alternative Stationary Phases:
-
Phenyl-Hexyl Columns: These columns offer π-π interactions, which can provide a different selectivity for aromatic isomers compared to the hydrophobic interactions of a C18 column.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them excellent for separating isomers.
-
Hydrogen-Bonding Columns (e.g., SHARC-1): These columns separate compounds based on their ability to form hydrogen bonds with the stationary phase, a mechanism that can be highly sensitive to the position of substituents on the pyridine ring.[7]
-
-
Optimize Mobile Phase Conditions:
-
Solvent Choice: The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a stronger dipole. Trying different ratios or switching the organic modifier can alter the elution order.
-
Additives: The type and concentration of acidic additives can influence the retention and selectivity of isomers.[8]
-
-
Mixed-Mode Chromatography:
-
Columns that combine reversed-phase and ion-exchange characteristics can provide unique selectivity for isomers.[7]
-
Question 3: My HPLC method uses a phosphate buffer, but I want to confirm the mass of my product with LC-MS. What should I do?
Answer:
Phosphate buffers are non-volatile and will contaminate the mass spectrometer source.[9][10] You must switch to an MS-compatible mobile phase.
MS-Compatible Mobile Phases:
| Buffer/Additive | Typical Concentration | Comments |
| Formic Acid | 0.05 - 0.1% | Provides acidic conditions for good peak shape of basic compounds and is highly volatile.[5] |
| Acetic Acid | 0.05 - 0.1% | Another volatile acid, providing a slightly higher pH than formic acid.[9] |
| Ammonium Formate | 5 - 20 mM | A volatile salt that provides buffering capacity.[9][10] The pH can be adjusted with formic acid. |
| Ammonium Acetate | 5 - 20 mM | Another common volatile buffer salt.[9] The pH can be adjusted with acetic acid. |
Protocol: Switching from a Non-Volatile to a Volatile Mobile Phase
-
Flush the HPLC System: Thoroughly flush the entire HPLC system, including the pump, injector, and column, with a high percentage of organic solvent (e.g., 90:10 methanol:water) to remove all traces of the phosphate buffer.
-
Select a Volatile Buffer: Choose a volatile buffer from the table above that provides a similar pH to your original method to maintain similar chromatography.
-
Re-equilibrate the Column: Equilibrate the column with the new MS-compatible mobile phase until a stable baseline is achieved.
-
Method Re-optimization: Be prepared to slightly re-optimize your gradient and other method parameters, as the change in mobile phase composition may alter retention times and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is a powerful tool for both structural elucidation and quantitative reaction monitoring (qNMR).[11][12]
Question 4: I want to use ¹H NMR to monitor my reaction kinetics, but the signals of my starting material and product are overlapping. What are my options?
Answer:
Signal overlap is a common issue in ¹H NMR, especially with structurally similar molecules. Here are several approaches to overcome this:
-
Use a Higher Field Spectrometer: If available, a higher field NMR spectrometer will provide better signal dispersion, potentially resolving the overlapping peaks.
-
Monitor a Different Nucleus: If your molecules contain other NMR-active nuclei like ¹⁹F or ³¹P, monitoring these can provide clean, well-resolved signals without background interference.[12]
-
Use a Shift Reagent: Lanthanide shift reagents can be added to the NMR sample to induce large chemical shift changes. The magnitude of the shift is dependent on the proximity of the nuclei to the site of coordination, which can often resolve overlapping signals.
-
Quantitative ¹³C NMR: While less sensitive and requiring longer acquisition times, ¹³C NMR spectra are typically much better resolved. With proper parameter setup (e.g., inverse-gated decoupling and a long relaxation delay), quantitative ¹³C NMR is a viable option.
-
Spectral Deconvolution: If the overlap is not too severe, software-based deconvolution can be used to estimate the area of each individual peak.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is suitable for volatile and thermally stable pyridine derivatives. Often, derivatization is required to improve volatility and chromatographic performance.
Question 5: My pyridine-containing compounds are not volatile enough for GC-MS analysis. How should I derivatize them, and what are the common pitfalls?
Answer:
For non-volatile pyridines, especially those with polar functional groups (e.g., -OH, -NH2, -COOH), silylation is the most common derivatization technique. This involves replacing active hydrogens with a trimethylsilyl (TMS) group.
Common Silylation Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Often used with a catalyst like TMCS (Trimethylchlorosilane)
Derivatization Protocol & Troubleshooting:
-
Sample Preparation: The sample must be completely dry. Water will react with the silylating reagent and hydrolyze the derivatives, leading to low yields and poor results.[14]
-
Solvent: Anhydrous pyridine is often used as a solvent for the derivatization reaction as it can also act as a catalyst.[15][16] Using non-anhydrous pyridine is a common source of failure.[17]
-
Reaction Conditions: The reaction is typically heated (e.g., 60-70°C for 30-60 minutes) to ensure complete derivatization.[16]
-
Troubleshooting Poor Derivatization:
-
Incomplete Reaction: If you see both derivatized and underivatized peaks, increase the reaction time, temperature, or the amount of silylating reagent.
-
No Derivative Peak: Ensure your sample is completely dry. Use freshly opened, high-quality anhydrous solvents and reagents.
-
Column Bleed: Injecting pyridine onto some GC columns can cause column bleed, especially with PEG-based columns.[18] However, for robust columns like those with a 5% phenyl stationary phase (e.g., HP-5MS), this is generally not a major issue.[18]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about analytical strategies for monitoring pyridine coupling reactions.
FAQ 1: What are the most common side reactions in a Suzuki-Miyaura coupling of a 2-halopyridine, and how can I detect the byproducts?
Answer:
The Suzuki-Miyaura coupling of 2-halopyridines is notoriously challenging, often referred to as the "2-pyridyl problem," due to the instability of the 2-pyridyl organoboron species and competing side reactions.[1] Common byproducts include:
-
Homocoupling: Dimerization of the arylboronic acid or the 2-halopyridine to form biaryl or bipyridyl impurities, respectively.[19]
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the corresponding arene.[19]
-
Dehalogenation: The halide on the pyridine ring is replaced by a hydrogen atom.[20]
Detection of Byproducts:
-
LC-MS is the ideal technique for detecting these byproducts. You can search for the expected masses of the homocoupled products, the protodeboronated starting material, and the dehalogenated pyridine. A high-resolution mass spectrometer (e.g., Q-TOF) can provide accurate mass data to confirm the elemental composition of these impurities.[21][22]
-
GC-MS can also be used if the byproducts are volatile.
-
¹H NMR of the crude reaction mixture can often reveal the presence of these byproducts through their characteristic signals.
FAQ 2: How do I choose between HPLC, NMR, and GC-MS for monitoring my pyridine coupling reaction?
Answer:
The choice of analytical technique depends on the specific goals of your analysis, the nature of your analytes, and the available instrumentation.
Decision Workflow for Analytical Technique Selection:
Caption: Decision workflow for selecting an analytical technique.
Summary Table for Technique Selection:
| Feature | HPLC / UPLC-MS | NMR Spectroscopy | GC-MS |
| Primary Use | Quantitative analysis, purity assessment, impurity profiling | Structural elucidation, in-situ monitoring, quantitative analysis | Analysis of volatile and thermally stable compounds |
| Strengths | High sensitivity, high throughput, excellent for quantification | Provides detailed structural information, non-destructive, inherently quantitative | Excellent separation for volatile compounds, high sensitivity |
| Limitations | Structural information is limited without MS | Lower sensitivity than MS, potential for signal overlap | Requires volatile and thermally stable analytes, may need derivatization |
| Best For... | Routine reaction progress monitoring and final purity checks. | Mechanistic studies and real-time kinetics. | Analyzing reactions with volatile starting materials and products. |
Section 3: Experimental Protocols
Protocol 1: General HPLC Method for Monitoring a Pyridine Suzuki Coupling Reaction
-
Reaction Sampling and Quenching:
-
At specified time points, carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water in an HPLC vial. This stops the reaction and prepares the sample for analysis.
-
-
Chromatographic Conditions:
-
Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: Diode Array Detector (DAD) at a wavelength appropriate for your compounds (e.g., 254 nm).[2]
-
-
Data Analysis:
-
Integrate the peak areas of the starting material(s) and the product.
-
Calculate the percent conversion by monitoring the disappearance of the limiting reagent.
-
If an internal standard is used, quantitative concentrations can be determined from a calibration curve.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Mobile phases compatible for LCMS : Shimadzu (Europe) [shimadzu.eu]
- 11. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 12. Magritek [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Guide to ¹H and ¹³C NMR Data of Substituted 2-Pyridylmethanols for Researchers and Drug Development Professionals
This guide provides an in-depth analysis and comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of substituted 2-pyridylmethanols. Designed for researchers, scientists, and professionals in drug development, this document offers objective comparisons of the performance of NMR spectroscopy in characterizing these important chemical entities, supported by experimental data from various authoritative sources. We will delve into the structural elucidation of these compounds, explore the influence of various substituents on their NMR spectra, and provide a standardized protocol for data acquisition.
The Significance of 2-Pyridylmethanols and the Role of NMR
Substituted 2-pyridylmethanols are a class of organic compounds that feature prominently in medicinal chemistry and materials science. Their structural motif, containing both a pyridine ring and a carbinol group, allows for diverse chemical modifications, leading to a wide range of biological activities and material properties. Notably, this scaffold is a key component in several pharmaceutical agents. For instance, the (S)-enantiomer of (4-chlorophenyl)(pyridin-2-yl)methanol is a crucial intermediate in the synthesis of Bepotastine, an antihistamine drug[1].
Given the importance of these compounds, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution.[2] Through the analysis of chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, one can deduce the precise arrangement of atoms within a molecule, confirm the identity of a synthesized compound, and assess its purity.
Understanding the NMR Spectra of 2-Pyridylmethanols: A Comparative Analysis
The electronic environment of each proton and carbon atom in a molecule dictates its chemical shift in an NMR spectrum. In substituted 2-pyridylmethanols, the chemical shifts of the protons and carbons are primarily influenced by the electronegativity of the nitrogen atom in the pyridine ring and the nature of the substituents on both the pyridine and any attached phenyl rings.
General Structure and Numbering
To facilitate a clear discussion, the following numbering scheme for the (phenyl)(2-pyridyl)methanol core structure will be used throughout this guide.
Figure 1: General structure and numbering of (phenyl)(2-pyridyl)methanol.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of substituted 2-pyridylmethanols are characterized by signals in the aromatic region (typically 7.0-8.7 ppm) corresponding to the protons of the pyridine and phenyl rings, a signal for the methine proton (Hα) adjacent to the hydroxyl group, and a signal for the hydroxyl proton, which can be broad and its chemical shift variable depending on concentration and solvent.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Substituted 2-Pyridylmethanols in CDCl₃
| Compound | H-3 | H-4 | H-5 | H-6 | Hα | Phenyl Protons | Reference |
| (Phenyl)(2-pyridyl)methanol | 7.32-7.27 (m) | 7.77-7.70 (m) | 7.21-7.16 (m) | 8.59-8.56 (m) | 5.78 (d) | 7.41-7.27 (m) | [3] |
| (4-Methoxyphenyl)(2-pyridyl)methanol | 7.17 (dd) | 7.65 (td) | 7.30 (d) | 8.55 (ddd) | 5.84 (s) | 7.30 (d, 2H), 6.88 (d, 2H), 3.82 (s, 3H) | [3] |
| (4-Chlorophenyl)(2-pyridyl)methanol | ~7.30 | ~7.75 | ~7.20 | ~8.60 | ~5.80 | 7.35-7.25 (m, 4H) | [4] |
| (2-Nitrophenyl)(phenyl)methanol* | - | - | - | - | 6.44 (s) | 7.93 (dd), 7.74 (m), 7.63 (m), 7.46 (m), 7.34-7.27 (m) | [5] |
Note: Data for (2-nitrophenyl)(phenyl)methanol is included to illustrate the effect of a strong electron-withdrawing group. The pyridine ring protons are not present in this molecule.
Analysis of Substituent Effects on ¹H NMR Spectra:
-
Electron-Donating Groups (EDGs): The presence of an electron-donating group, such as a methoxy group (-OCH₃) at the para-position of the phenyl ring, leads to an upfield shift (lower ppm value) of the phenyl protons, particularly the ortho and meta protons, due to increased electron density and shielding. This effect is clearly visible when comparing the phenyl proton signals of (4-methoxyphenyl)(2-pyridyl)methanol to the parent compound.[6]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as a chloro (-Cl) or a nitro (-NO₂) group, decrease the electron density in the aromatic ring, causing a downfield shift (higher ppm value) of the ring protons due to deshielding.[6] The protons on the phenyl ring of (4-chlorophenyl)(2-pyridyl)methanol and (2-nitrophenyl)(phenyl)methanol are expected to resonate at a higher frequency compared to the unsubstituted analogue.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the pyridine ring are significantly influenced by the electronegative nitrogen atom.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2-Pyridylmethanols in CDCl₃
| Compound | C2 | C3 | C4 | C5 | C6 | Cα | Phenyl Carbons | Reference |
| (Phenyl)(2-pyridyl)methanol | 160.8 | 121.4 | 136.8 | 122.4 | 147.8 | 74.9 | 143.2, 128.6, 127.8, 127.1 | [3] |
| (4-Methoxyphenyl)(2-pyridyl)methanol | 159.0 | 126.4 | 136.1 | 113.9 | 144.0 | 75.8 | 159.0, 128.4, 127.9, 127.4, 55.3 (-OCH₃) | [3] |
| (4-Chlorophenyl)(pyridin-2-yl)methanol | 160.3 | 121.8 | 136.9 | 122.7 | 147.9 | 74.2 | 141.7, 133.5, 128.8, 128.4 | SpectraBase |
| (2-Nitrophenyl)(phenyl)methanol* | - | - | - | - | - | 71.7 | 141.7, 138.6, 133.6, 129.6, 128.7, 128.2, 127.1, 124.9 | [5] |
Note: Data for (2-nitrophenyl)(phenyl)methanol is included to illustrate the effect of a strong electron-withdrawing group. The pyridine ring carbons are not present in this molecule.
Analysis of Substituent Effects on ¹³C NMR Spectra:
-
Electron-Donating Groups (EDGs): An EDG like the methoxy group increases the electron density on the attached phenyl ring, causing an upfield shift of the carbon signals, particularly the ipso and para carbons.[6] The chemical shift of the carbon bearing the methoxy group (C4') in (4-methoxyphenyl)(2-pyridyl)methanol is significantly shielded.
-
Electron-Withdrawing Groups (EWGs): An EWG like the chloro or nitro group deshields the carbons of the phenyl ring, resulting in a downfield shift of their signals.[6] The presence of the chlorine atom in (4-chlorophenyl)(pyridin-2-yl)methanol leads to a downfield shift of the ipso-carbon (C1') and other carbons in the phenyl ring compared to the unsubstituted compound. The effect of the nitro group in (2-nitrophenyl)(phenyl)methanol is even more pronounced.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for substituted 2-pyridylmethanols, the following step-by-step methodology is recommended. This protocol is based on established practices for small molecule NMR analysis.[7][8]
Step 1: Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can also be used depending on the compound's solubility.[9]
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. For aqueous solutions, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) can be used.[9]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
Step 2: NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps in setting up an NMR experiment for the analysis of substituted 2-pyridylmethanols.
Figure 2: Workflow for NMR data acquisition.
-
Locking: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which will result in sharp, symmetrical peaks.
-
Tuning and Matching: Tune and match the NMR probe to the correct frequency for both ¹H and ¹³C nuclei to ensure maximum signal sensitivity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to be at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially for complex structures, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C correlations.[6]
Step 3: Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
Peak Picking and Assignment: Identify the chemical shifts of all peaks in both the ¹H and ¹³C NMR spectra and assign them to the corresponding nuclei in the molecular structure, using the 2D NMR data for confirmation.
Conclusion
This guide has provided a comparative analysis of the ¹H and ¹³C NMR data for a series of substituted 2-pyridylmethanols, highlighting the influence of electron-donating and electron-withdrawing substituents on their chemical shifts. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data for these compounds. By understanding the principles outlined in this guide, researchers and drug development professionals can effectively utilize NMR spectroscopy for the accurate structural characterization and analysis of this important class of molecules. The systematic application of these techniques is crucial for advancing research and development in fields where 2-pyridylmethanols play a significant role.
References
- 1. (4-Chlorophenyl)(pyridin-2-yl)methanol|High-Quality RUO [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. rsc.org [rsc.org]
- 4. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 8. books.rsc.org [books.rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Mass Spectrometry Analysis of (6-Bromo-3-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(6-Bromo-3-fluoropyridin-2-yl)methanol is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis.[1][2] Accurate and reliable analytical methods are crucial for its identification, purity assessment, and structural elucidation. Mass spectrometry, often coupled with chromatographic techniques, stands as a powerful tool for these purposes. This guide will delve into the mass spectrometric analysis of this compound, compare it with alternative methods, and provide detailed experimental protocols.
Mass Spectrometry Analysis of this compound
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable ionization techniques, each providing unique structural information.
Ionization Techniques: A Comparative Approach
Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation.[4] This fragmentation is highly reproducible and provides a characteristic "fingerprint" for the molecule, which is invaluable for structural elucidation.[4][5] Given the aromatic and relatively stable nature of the pyridine ring, EI-MS is a suitable method for analyzing this compound, especially when coupled with Gas Chromatography (GC-MS).[6][7]
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution, typically producing protonated molecules ([M+H]⁺) with minimal fragmentation.[8][9] This is particularly useful for determining the molecular weight of the compound with high accuracy.[10] ESI is often coupled with Liquid Chromatography (LC-MS), which is well-suited for polar compounds like alcohols.[11][12][13]
| Ionization Technique | Pros | Cons | Best Suited For |
| Electron Ionization (EI) | Provides detailed structural information through fragmentation. Highly reproducible spectra. | Can lead to the absence of a molecular ion peak. Requires volatile and thermally stable samples. | Structural elucidation, compound identification via spectral libraries. |
| Electrospray Ionization (ESI) | Provides clear molecular weight information. Suitable for polar and non-volatile compounds. | Provides limited structural information from fragmentation. Susceptible to matrix effects. | Accurate molecular weight determination, analysis of complex mixtures when coupled with LC. |
Predicted Fragmentation Pattern of this compound under EI
The fragmentation of this compound in EI-MS is expected to be influenced by the presence of the bromine and fluorine atoms, the pyridine ring, and the methanol group. The bromine and chlorine isotopic patterns are particularly useful for identification.[14]
The molecular ion peak [C₆H₅BrFNO]⁺. would be observed, with a characteristic M+2 peak of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[14]
Key fragmentation pathways are predicted to include:
-
Loss of the hydroxymethyl radical (•CH₂OH): This is a common fragmentation for primary alcohols, leading to the formation of a stable pyridinium cation.
-
Loss of a bromine radical (•Br): Halogen loss is a principal fragmentation pathway for halogenated aromatic compounds.[14]
-
Loss of hydrogen fluoride (HF): Elimination of HF is a possibility due to the presence of the fluorine atom.
-
Ring fragmentation: The pyridine ring itself can undergo cleavage, leading to smaller charged fragments.
Below is a DOT graph visualizing the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques to confirm the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules.[15] For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the chemical environment of each atom.
-
¹H NMR: Would show signals for the aromatic protons and the methylene protons of the methanol group, with their chemical shifts and coupling constants providing information about their connectivity.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom and its coupling with neighboring protons.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying components in a mixture.[17][18][19][20] For this compound, a reversed-phase HPLC method would be suitable for purity assessment and quantification. When coupled with a UV detector, the aromatic nature of the compound allows for sensitive detection.[19] HPLC methods can be developed that are compatible with mass spectrometry, allowing for seamless LC-MS analysis.[21]
| Technique | Strengths | Limitations | Primary Application |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and structural information. | Isomeric differentiation can be challenging without chromatography. | Identification, structural elucidation, quantification. |
| NMR Spectroscopy | Unambiguous structure determination, detailed connectivity information. | Lower sensitivity compared to MS, requires larger sample amounts. | Definitive structural elucidation. |
| HPLC | Excellent for separation and quantification, high precision and accuracy. | Does not provide structural information on its own. | Purity assessment, quantification. |
Experimental Protocols
Protocol 1: GC-MS Analysis using Electron Ionization
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis: Analyze the resulting chromatogram for the retention time of the compound and the mass spectrum for the molecular ion and characteristic fragment ions.
Protocol 2: LC-MS Analysis using Electrospray Ionization
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (or methanol) to a concentration of approximately 10 µg/mL. Filter the sample through a 0.22 µm syringe filter.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Examine the chromatogram for the peak corresponding to the analyte and the mass spectrum for the protonated molecular ion [M+H]⁺.
Conclusion
The comprehensive analysis of this compound is best achieved through a multi-technique approach. Mass spectrometry, particularly when coupled with a chromatographic separation method like GC or LC, provides invaluable information regarding the compound's molecular weight and structure. Electron ionization is superior for detailed structural elucidation through its characteristic fragmentation patterns, while electrospray ionization excels at providing a clear molecular ion for accurate mass determination. For unambiguous structure confirmation and purity assessment, the integration of NMR and HPLC data is highly recommended. The protocols and comparative insights provided in this guide are intended to equip researchers with the necessary knowledge to make informed decisions for the robust and reliable analysis of this and similar halogenated pyridine derivatives.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. scbt.com [scbt.com]
- 3. rroij.com [rroij.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates [mdpi.com]
- 11. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 16. spectrabase.com [spectrabase.com]
- 17. helixchrom.com [helixchrom.com]
- 18. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. researchgate.net [researchgate.net]
- 21. helixchrom.com [helixchrom.com]
A Researcher's Guide to Alternatives for (6-Bromo-3-fluoropyridin-2-yl)methanol in Synthesis
Introduction: The Value and Challenge of a Key Building Block
(6-Bromo-3-fluoropyridin-2-yl)methanol is a highly valued heterocyclic building block in medicinal chemistry and drug discovery. Its strategic arrangement of a reactive bromine atom, an electron-withdrawing fluorine atom, and a versatile hydroxymethyl group makes it a potent scaffold for constructing complex molecular architectures. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, the fluorine atom modulates the pyridine ring's electronic properties and metabolic stability, and the hydroxymethyl group offers a site for further functionalization.[1][2]
Despite its utility, reliance on a single building block can introduce constraints related to cost, commercial availability, or specific reactivity profiles. A need often arises for alternative reagents that can offer different reactivity patterns, improved reaction kinetics, or access to novel chemical space. This guide provides a comparative analysis of viable alternatives to this compound, focusing on their performance in common, industrially relevant cross-coupling reactions. We will delve into the chemical logic behind these alternatives and provide actionable experimental data to guide your selection process.
Chemical Profile of the this compound Scaffold
To understand the alternatives, we must first appreciate the role of each component of the parent molecule:
-
The 6-Bromo Substituent: This is the primary site for C-C and C-N bond formation via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Its reactivity is a benchmark for comparison.
-
The 3-Fluoro Substituent: Fluorine's high electronegativity significantly influences the pyridine ring's electronics.[1] This can impact the rate of oxidative addition at the C-Br bond and the susceptibility of the ring to nucleophilic attack.[1][3][4]
-
The 2-Hydroxymethyl Group: This group can be oxidized to an aldehyde or carboxylic acid, or used as a handle for ether or ester formation, providing a route for further diversification.
The interplay of these groups dictates the molecule's overall reactivity and utility.
Categorization and Comparative Analysis of Alternatives
We can logically group the alternatives based on their structural modifications relative to the parent compound.
Halogen Variants: The Impact of Chlorine and Iodine
The most direct alternatives involve replacing the bromine atom with another halogen. This choice has a profound impact on the reactivity in palladium-catalyzed cross-coupling reactions, primarily due to the differing carbon-halogen bond strengths (C-Cl > C-Br > C-I).
-
(6-Chloro-3-fluoropyridin-2-yl)methanol: As a cheaper and often more readily available starting material, the chloro-analog is an attractive option. However, the stronger C-Cl bond typically requires more forcing reaction conditions, more active catalyst systems (e.g., those employing electron-rich, bulky phosphine ligands like XPhos or RuPhos), and may result in lower yields compared to the bromo derivative under identical conditions.[5]
-
(6-Iodo-3-fluoropyridin-2-yl)methanol: The iodo-analog is the most reactive of the halogen series due to the weaker C-I bond. This facilitates faster oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions, lower catalyst loadings, and higher yields. The trade-off is typically higher cost and potentially lower stability.
| Reagent | Relative Reactivity (Cross-Coupling) | Typical Catalyst System | Key Advantage | Key Disadvantage |
| This compound | Baseline | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Balanced reactivity and cost | Not always the most reactive |
| (6-Chloro-3-fluoropyridin-2-yl)methanol | Lower | Pd(OAc)₂/Bulky Ligands (XPhos, SPhos) | Lower cost, high availability | Requires more active catalysts/harsher conditions |
| (6-Iodo-3-fluoropyridin-2-yl)methanol | Higher | Standard Pd catalysts, often at lower loading | High reactivity, mild conditions | Higher cost, potential instability |
Isomeric Analogs: Tuning Electronics and Sterics
Shifting the position of the substituents on the pyridine ring can subtly but significantly alter the molecule's properties.
-
(5-Bromo-3-fluoropyridin-2-yl)methanol: Moving the bromine to the 5-position changes the electronic environment and steric hindrance around the reactive center.[6] This can be advantageous in cases where the standard 6-bromo isomer shows poor reactivity due to steric clash with a bulky coupling partner.
-
(6-Bromo-5-fluoropyridin-2-yl)methanol: Placing the fluorine at the 5-position alters its electronic influence on the C-Br bond at the 6-position, which can affect the kinetics of cross-coupling reactions.[7]
The choice between isomers often depends on the specific synthetic target and the need to fine-tune the electronic or steric profile of the building block.
Functional Group Equivalents at the 2-Position
For synthetic routes where the hydroxymethyl group is destined for oxidation, starting with an alternative functional group can streamline the process.
-
6-Bromo-3-fluoro-2-pyridinecarbonitrile: This commercially available analog is a precursor to the target molecule's amidoxime and can undergo Sonogashira coupling.[8][9] This can be a strategic choice if the nitrile or a derivative is the desired final functionality.
-
6-Bromo-3-fluoro-2-pyridinecarboxaldehyde: This allows for direct access to imines, or further oxidation to the carboxylic acid, bypassing a separate oxidation step from the alcohol.
The selection of a functional group equivalent is a strategic decision based on the overall synthetic plan to maximize efficiency.
Experimental Data & Protocols
To provide a practical comparison, we present representative protocols for common cross-coupling reactions.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The performance of halogenated pyridines is highly dependent on the catalyst system.
| Halopyridine Substrate | Boronic Acid | Catalyst System | Yield (%) | Reference |
| 2-Halopyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Varies | [10] |
| 2-Halo deazapurines | Potassium organotrifluoroborate | PdCl₂(dppf), Cs₂CO₃ | Good to Excellent | [11] |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | High | [12] |
Representative Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine [10]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until completion, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling: Accessing Alkynylpyridines
The Sonogashira coupling is essential for installing alkyne functionalities.
| Bromopyridine Derivative | Alkyne | Catalyst System | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄, CuI | High (85-93%) | [8] |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Moderate to Excellent (72-96%) | [13] |
Representative Protocol: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine [8]
-
Reaction Setup: To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Alkyne Addition: After further degassing, add the terminal alkyne (1.0 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the desired alkynylpyridine product.
Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[14][15][16] The choice of ligand is critical, especially for less reactive aryl chlorides.[17]
| Aryl Halide | Amine | Catalyst System | Yield (%) | Reference |
| Aryl Bromides | Primary/Secondary Amines | Pd(OAc)₂/P(o-tol)₃ | Varies | [16] |
| Heteroaryl/Aryl Halides | Primary/Secondary Amines | [(CyPF-tBu)PdCl₂] | High | [18] |
| 6-Chloropyridin-3-amine | Various Amines | RuPhos-precatalyst/LiHMDS | ~78-83% | [5] |
Representative Protocol: Buchwald-Hartwig Amination of a 6-Halopyridine [5][14]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 6-halopyridine, the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOt-Bu).
-
Reagent Addition: Add anhydrous solvent (e.g., toluene) and the amine coupling partner.
-
Reaction: Heat the reaction mixture with vigorous stirring, monitoring its progress by TLC or LC-MS.
-
Workup: After cooling, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizing Synthetic Pathways
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Key cross-coupling reactions for functionalizing halopyridine scaffolds.
Strategic Selection of an Alternative
Choosing the right building block is a multi-faceted decision. The following workflow can guide your selection process.
Caption: A decision-making guide for selecting the optimal building block.
Conclusion
While this compound remains a cornerstone building block, a nuanced understanding of its alternatives can significantly enhance synthetic strategy. The chloro- and iodo-analogs offer a tunable spectrum of reactivity, trading cost for reaction efficiency. Isomeric and functional group variants provide pathways to novel structures and more streamlined synthetic routes. By carefully considering the specific demands of a synthetic target and leveraging the comparative data and protocols presented here, researchers can make informed decisions to accelerate their discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (5-Bromo-3-fluoropyridin-2-yl)methanol [synhet.com]
- 7. 2995275-86-8|(6-Bromo-5-fluoropyridin-2-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi-res.com [mdpi-res.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Fluorinated Pyridine Intermediates
Introduction: The Strategic Value of Fluorine in Pyridine-Based Drug Discovery
The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—including its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical properties.[1] These modulations often translate into improved metabolic stability, enhanced binding affinity to biological targets, and optimized pharmacokinetic profiles.[1][2] Consequently, fluorinated pyridine intermediates are critical building blocks in the synthesis of novel therapeutics, from antiplatelet medications to advanced kinase inhibitors.[1][3]
Given their pivotal role, the unambiguous structural confirmation and purity assessment of these intermediates are non-negotiable. A multi-faceted spectroscopic approach is essential for ensuring the integrity of these high-value compounds before they proceed to downstream synthetic steps. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—offering field-proven insights and validated protocols for researchers in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural analysis of fluorinated pyridine intermediates. The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a direct and highly sensitive window into the molecule's electronic environment.[4][5]
¹⁹F NMR: The Direct View
¹⁹F NMR is indispensable for this class of compounds. Its utility stems from several key advantages:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H, allowing for rapid data acquisition on small sample quantities.[5][6]
-
Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of over 800 ppm, providing exquisite resolution and minimizing signal overlap, even in polyfluorinated systems.[5][7] This wide dispersion makes the chemical shift highly sensitive to the fluorine atom's position on the pyridine ring (α, β, or γ) and the nature of other substituents.[8]
-
Rich Coupling Information: Spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provides through-bond connectivity information, which is crucial for unambiguous isomer assignment. ¹⁹F-¹⁹F coupling constants are typically larger than ¹H-¹H couplings and can often be observed over four or even five bonds (⁴JFF, ⁵JFF).[5]
Causality in Experimental Choices: The choice of solvent is critical in ¹⁹F NMR, as chemical shifts can be influenced by solvent effects.[8] For consistency and to minimize exchange interactions, using a 5-10% (w/w) solution in a standard deuterated solvent like CDCl₃ or Acetone-d₆ is recommended.[8] CFCl₃ is the standard reference (0 ppm), but due to its environmental impact, secondary standards like hexafluorobenzene (-164.9 ppm) are often used.[6][9]
Table 1: Typical ¹⁹F NMR Chemical Shifts for Monofluoropyridines
| Position of Fluorine | Typical Chemical Shift Range (ppm vs. CFCl₃) | Key Observations |
|---|---|---|
| 2-Fluoropyridine (α) | -65 to -90 | Most deshielded position due to proximity to the electronegative nitrogen atom.[8] |
| 3-Fluoropyridine (β) | -110 to -135 | Most shielded position, resulting in a more upfield chemical shift.[8] |
| 4-Fluoropyridine (γ) | -90 to -110 | Intermediate shielding compared to the α and β positions.[8] |
Note: These values are approximate and can be influenced by other substituents on the ring.
¹H and ¹³C NMR: A Corroborative Analysis
While ¹⁹F NMR provides direct information, ¹H and ¹³C NMR are essential for characterizing the rest of the molecule. Fluorine substitution has predictable effects:
-
¹H NMR: Protons on the pyridine ring will exhibit coupling to the fluorine atom(s). The magnitude of the J-coupling constant depends on the number of bonds separating the nuclei (typically ³JHF > ⁴JHF > ⁵JHF).
-
¹³C NMR: The carbon atom directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 230-270 Hz.[8] Carbons further away will show smaller couplings.
Advanced NMR Techniques: Validating Connectivity
For complex structures, 2D NMR experiments are a self-validating system to confirm assignments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful. For instance, a ²D ¹H-¹⁵N HMBC can be used to determine the chemical shift of the pyridine nitrogen, providing another layer of structural verification.[8] A ¹H-¹⁹F HETCOR experiment can definitively link specific protons to specific fluorine atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated pyridine intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add an appropriate internal standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard (0 ppm). For ¹⁹F NMR, a secondary standard like hexafluorobenzene or trifluorotoluene can be used if CFCl₃ is not available.[9]
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum. Ensure the spectral width is sufficient to cover the expected chemical shift range (~-50 to -200 ppm for organofluorines).[5]
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, run 2D experiments like COSY, HSQC, and HMBC to resolve ambiguities.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the internal standard. Integrate ¹H and ¹⁹F signals to determine relative ratios. Analyze coupling patterns to establish connectivity.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a rapid and highly sensitive technique used to determine the molecular weight and elemental formula of an intermediate, providing an essential cross-validation of the NMR data.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is critical for distinguishing between isomers or compounds with very similar molecular weights.
-
Fragmentation Analysis: The ionization process in MS can cause the molecule to break apart into characteristic fragments. While perfluorinated compounds can fragment extensively, the fragmentation patterns of partially fluorinated pyridines can provide valuable structural clues, such as the loss of HF or fluorinated side chains.[10]
-
Ionization Techniques: Electrospray ionization (ESI) is well-suited for the polar nature of pyridine compounds, typically generating the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a higher-energy technique that results in more extensive fragmentation, which can be useful for structural fingerprinting.
Causality in Experimental Choices: For drug intermediates, ESI-HRMS is often preferred. Its "soft" ionization nature keeps the molecular ion intact, providing a clear confirmation of the molecular weight, which is the primary goal at this stage.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization source.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the run to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample directly into the ESI source or use an LC-MS system. Acquire data in positive ion mode to observe the [M+H]⁺ adduct. Ensure the mass range is set appropriately to detect the expected molecular ion.
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental formula that corresponds to the measured mass and compare it to the expected formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a fast and simple method used to identify the presence of key functional groups, serving as a quick quality control check. While it does not provide the detailed structural information of NMR, it is excellent for confirming the presence of expected bonds and the absence of starting material impurities.
-
C-F Vibrations: The C-F stretch is a strong, characteristic absorption that typically appears in the region of 1000-1400 cm⁻¹. The exact position can vary depending on the substitution pattern on the pyridine ring.
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring are typically observed in the 1400-1650 cm⁻¹ region.
-
Other Functional Groups: FTIR is also used to confirm the presence of other groups, such as C=O, N-H, or C≡N, which may be part of the intermediate's structure.[11]
Causality in Experimental Choices: Pyridine itself is often used as a probe molecule in FTIR studies to characterize catalyst surfaces.[12][13] When analyzing fluorinated pyridine intermediates, it's important to acquire a spectrum of the non-fluorinated analogue if available, as this allows for a direct comparison to isolate the spectral features introduced by the fluorine atom(s).[14]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For Solids: Prepare a KBr pellet by grinding a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
For Liquids/Oils: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Background Collection: Collect a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the C-F stretch, pyridine ring vibrations, and other expected functional groups.
Integrated Characterization Workflow
Caption: Integrated workflow for spectroscopic characterization.
Comparative Summary
Table 2: Comparison of Spectroscopic Techniques
| Technique | Primary Information Provided | Strengths | Limitations |
|---|---|---|---|
| ¹⁹F NMR | Direct detection of fluorine, connectivity (J-coupling), structural isomerism, purity. | High sensitivity, wide chemical shift range, quantitative.[4][5] | Requires NMR spectrometer; can be sensitive to solvent and temperature.[7][8] |
| ¹H/¹³C NMR | Complete carbon-hydrogen framework, connectivity to fluorine. | Provides full molecular structure context. | Signal overlap can be an issue in complex molecules. |
| HRMS | Accurate molecular weight, elemental formula. | Extremely high sensitivity and accuracy; requires minimal sample. | Provides little information on connectivity or isomerism; fragmentation can be complex.[9] |
| FTIR | Presence/absence of key functional groups (C-F, C=O, etc.). | Fast, inexpensive, easy to operate.[12] | Provides limited structural detail; not suitable for complex mixture analysis. |
Conclusion
The rigorous spectroscopic characterization of fluorinated pyridine intermediates is a critical, value-adding step in the drug development pipeline. No single technique is sufficient. A synergistic approach, led by the unparalleled detail of multinuclear NMR spectroscopy and corroborated by the accuracy of HRMS and the speed of FTIR, forms a self-validating system. This integrated workflow ensures the structural integrity and purity of these vital building blocks, mitigating risks in downstream synthesis and ultimately accelerating the discovery of new medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. biophysics.org [biophysics.org]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. cet-science.com [cet-science.com]
- 14. FTIR Analysis of Environmental Effects on Pyridine-SO2 Complexes [minds.wisconsin.edu]
A Senior Application Scientist's Guide to Palladium Catalysts for Pyridine Coupling
The functionalization of pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. However, the inherent electronic properties of the pyridine nucleus—specifically the lone pair on the nitrogen atom—present a significant challenge for traditional cross-coupling methodologies. This nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Consequently, the judicious selection of a palladium catalyst system is paramount for achieving efficient and high-yielding pyridine coupling reactions.
This guide provides an in-depth comparison of common palladium catalysts for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic rationale behind catalyst choice, present comparative experimental data, and offer practical protocols to aid researchers in navigating this complex catalytic landscape.
The Challenge of the Pyridine Ring
The nitrogen atom in the pyridine ring renders it electron-deficient and capable of acting as a ligand. This dual nature is the primary obstacle in palladium-catalyzed cross-coupling.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the Pd(0) or Pd(II) center, occupying a coordination site and hindering the primary steps of the catalytic cycle (oxidative addition, reductive elimination).
-
Substrate Reactivity: The position of the leaving group (halogen or triflate) significantly impacts reactivity. 2- and 4-halopyridines are generally more reactive in oxidative addition due to the electron-withdrawing effect of the nitrogen. Conversely, 3-halopyridines are more electron-rich and often require more active catalytic systems.
The evolution of palladium catalysis for pyridine coupling has been driven by ligand design, moving from simple phosphines to sterically bulky, electron-rich ligands that can overcome these challenges.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most versatile methods for creating biaryl and heteroaryl-aryl structures. The general mechanism involves the coupling of a pyridyl halide or triflate with a boronic acid or ester.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Catalyst Performance Comparison
The choice of ligand is critical for successful Suzuki coupling of pyridines. While first-generation catalysts can be effective for activated substrates, challenging couplings necessitate more advanced systems.
| Catalyst / Ligand | Pyridine Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Key Insight |
| Pd(PPh₃)₄ | 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenyl boronic acid | K₂CO₃ | Toluene | 110 | 83 | Effective for highly electron-deficient, activated systems. |
| PdCl₂(dppf) | 3-bromopyridine | Phenylboronic acid | Na₂CO₃ | Dioxane | Reflux | ~67-69 | Bidentate ligand offers stability but may struggle with very inert chlorides.[1] |
| Pd₂(dba)₃ / P(tBu)₃ | 3-bromoquinoline | 2,6-dichloro-3-pyridylboronic acid | N/A | N/A | N/A | "Significantly increased" | Bulky, electron-rich monophosphine ligands are crucial for coupling less reactive (electron-rich) chloroaromatics.[1] |
| Buchwald Precatalyst (XPhos) | 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | K₃PO₄ | t-AmylOH | 100 | >95 | Highly active precatalysts with bulky ligands excel with heteroaryl substrates and challenging couplings.[2] |
Expertise & Experience:
-
Pd(PPh₃)₄: This Pd(0) catalyst is often used for reactive substrates like iodides and activated bromides. However, its relatively small cone angle and moderate electron-donating ability make it less suitable for electron-rich or sterically hindered pyridyl chlorides.
-
PdCl₂(dppf): This Pd(II) precatalyst features a bidentate ferrocenyl phosphine ligand. Bidentate ligands can prevent the formation of inactive palladium dimers and often provide greater thermal stability.[3] It represents a good balance of reactivity and stability for many standard pyridine couplings.[1]
-
Buchwald Ligands (e.g., XPhos, SPhos) & Precatalysts: The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized difficult cross-couplings.[4][5] The steric bulk facilitates the reductive elimination step, while the electron-rich nature promotes the initial oxidative addition of even unreactive aryl chlorides. Using them with stable Pd(II) precatalysts simplifies reaction setup and improves reproducibility.[2][6]
Buchwald-Hartwig Amination: Crafting C–N Bonds
The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[3] For pyridyl substrates, this reaction is indispensable in medicinal chemistry. The mechanism shares similarities with the Suzuki coupling, but the nucleophile is an amine, and a strong base is required for deprotonation.
Catalyst Performance Comparison
This reaction is highly dependent on using specialized, sterically demanding ligands. Traditional phosphines like PPh₃ are generally ineffective.
| Catalyst / Ligand | Pyridine Substrate | Amine Partner | Base | Solvent | Temp (°C) | Yield (%) | Key Insight |
| Pd(OAc)₂ / Xantphos | Substituted halopyridines | Aminothiophenecarboxylates | Cs₂CO₃ | Dioxane | 120 | Moderate to High | The wide bite angle of Xantphos is effective for coupling deactivated amines with various halopyridines.[7] |
| Pd-PEPPSI-IPentCl | Hetero(aryl)chlorides | 2-aminopyridine | NaOtBu | Dioxane | 100 | High | N-Heterocyclic Carbene (NHC) based precatalysts show exceptional activity for coupling challenging heteroaryl chlorides.[7] |
| Pd(I) Dimer / Biaryl Phosphine | Aryl Halides | Aliphatic & Aromatic Amines | NaOtBu | Toluene | 100 | Good to Excellent | Air-stable Pd(I) dimer precatalysts provide a convenient alternative to traditional Pd(0)/Pd(II) systems.[4][5] |
Expertise & Experience:
-
First-Generation Catalysts (e.g., Pd[P(o-Tolyl)₃]₂): Early systems were limited to secondary amines and aryl bromides, often failing with primary amines due to side reactions.[3]
-
Bidentate Phosphines (e.g., BINAP, DPPF): The introduction of bidentate ligands was a significant step, enabling the reliable coupling of primary amines for the first time.[3]
-
Bulky Monodentate Ligands (Buchwald type): Ligands like Xantphos, with their defined "bite angle," and bulky biaryl phosphines are now the gold standard.[7] They create a coordinatively unsaturated, reactive palladium center that promotes both oxidative addition and C–N reductive elimination, which is often the rate-limiting step.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. This stability translates to highly active and long-lived catalysts capable of coupling even the most unreactive aryl chlorides.[7]
Sonogashira Coupling: Installing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a dual palladium/copper catalytic system.[8][9][10] This reaction is a powerful tool for accessing alkyne-functionalized pyridines, which are valuable intermediates in organic synthesis.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Catalyst Performance Comparison
While the classic Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI is broadly effective, catalyst choice can be tailored to substrate reactivity.
| Catalyst System | Pyridine Substrate | Alkyne Partner | Base | Solvent | Temp (°C) | Yield (%) | Key Insight |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Halide | Terminal Alkyne | Diisopropylamine | THF | RT | 89 | The classic, reliable system for a wide range of substrates under mild conditions.[11] |
| Nanosized MCM-41-Pd / CuI / PPh₃ | 2-bromopyridine | Phenylacetylene | K₂CO₃ | DMF | 90 | 91 | Heterogeneous catalysts allow for easy recovery and reuse with very low catalyst loading (0.01 mol%).[8] |
| Dipyridylpalladium Complex | Aryl Iodides/Bromides | Terminal Alkyne | Pyrrolidine | Water | Reflux | Good | Copper-free variants are possible, offering a more environmentally friendly protocol.[9] |
Expertise & Experience:
-
The Role of Copper: In the traditional mechanism, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[12]
-
Reactivity of Halides: The reactivity order for the pyridyl halide is I > Br > Cl, which is typical for palladium cross-coupling reactions.[9][11] Iodides often react at room temperature, while bromides and especially chlorides may require heating.[9]
-
Copper-Free Sonogashira: Concerns about residual copper in pharmaceutical intermediates have driven the development of copper-free methods. These reactions typically require a different palladium catalyst system and often a stronger base to facilitate the direct reaction of the alkyne with the palladium center.[9][13]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol provides a representative example of a modern Suzuki-Miyaura coupling using a highly active precatalyst system.
Materials:
-
G3 Buchwald Precatalyst (e.g., XPhos Pd G3)
-
2-Chloropyridine
-
4-Methoxyphenylboronic acid
-
Potassium Phosphate (K₃PO₄), anhydrous
-
t-Amyl alcohol or Dioxane/Water mixture, degassed
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a Schlenk tube. Seal the tube, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxygen, which can cause catalyst decomposition. An inert atmosphere is crucial for catalyst longevity and reproducibility.
-
Reagent Addition: Under a positive pressure of argon, add the G3 precatalyst (1-2 mol%), 2-chloropyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to the tube. Causality: The precatalyst is air-stable, allowing for easier handling. A slight excess of the boronic acid ensures complete consumption of the limiting pyridyl halide. The base is essential for activating the boronic acid to form the boronate species required for transmetalation.
-
Solvent Addition: Add the degassed solvent (e.g., t-amyl alcohol, ~0.5 M concentration) via syringe. Causality: Degassing the solvent by sparging with argon or using freeze-pump-thaw cycles removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition of the less reactive chloro-pyridine. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (solid base in organic solvent).
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the 2-chloropyridine is consumed (typically 2-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)pyridine. Causality: This standard workup and purification sequence removes inorganic salts, unreacted starting materials, and byproducts to isolate the pure coupled product.
Conclusion
The successful palladium-catalyzed cross-coupling of pyridines is a solvable challenge that hinges on selecting the appropriate catalytic system. While first-generation catalysts like Pd(PPh₃)₄ remain useful for activated substrates, the field has decisively moved towards more sophisticated systems for broader applicability. For Suzuki and Buchwald-Hartwig reactions involving challenging substrates like pyridyl chlorides or electron-rich pyridines, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type) or N-heterocyclic carbenes is now standard practice.[1][2][7] For Sonogashira couplings, the classic Pd/Cu system remains a robust choice, with copper-free alternatives gaining traction for applications demanding high product purity.[9] By understanding the mechanistic principles behind these catalysts and leveraging the comparative data, researchers can confidently select the optimal conditions to forge new bonds and advance the frontiers of science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. [PDF] Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. | Semantic Scholar [semanticscholar.org]
- 5. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (6-Bromo-3-fluoropyridin-2-yl)methanol: An Essential Building Block for Pharmaceutical Research
For researchers, scientists, and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a critical endeavor. Among these, functionalized pyridines are of paramount importance due to their prevalence in a wide array of pharmaceutical agents. This guide provides an in-depth, comparative analysis of the synthetic routes to (6-Bromo-3-fluoropyridin-2-yl)methanol, a key building block whose utility is underscored by its structural motifs that are attractive for medicinal chemistry programs. We will delve into the practical and mechanistic aspects of the primary synthetic methodologies, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction: The Significance of this compound
The strategic placement of bromo, fluoro, and hydroxymethyl functional groups on the pyridine scaffold makes this compound a versatile intermediate. The bromine atom serves as a handle for further cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the primary alcohol provides a site for derivatization or oxidation to the corresponding aldehyde or carboxylic acid. The validation of a robust and efficient synthetic route to this compound is therefore of significant interest to the drug discovery community.
Route 1: Reduction of 6-Bromo-3-fluoropyridine-2-carbaldehyde – A Reliable and High-Yielding Approach
The most direct and commonly employed route to this compound is the reduction of its corresponding aldehyde, 6-Bromo-3-fluoropyridine-2-carbaldehyde. This method is favored for its typically high yields and the commercial availability of the starting aldehyde.
Mechanistic Insight: The Role of Hydride Reductants
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, most often accomplished using a hydride-based reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] Sodium borohydride is generally preferred for its milder nature, greater functional group tolerance, and ease of handling compared to the more reactive LiAlH₄.[2]
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This addition breaks the carbon-oxygen π-bond, forming a new carbon-hydrogen bond and an intermediate alkoxide. Subsequent protonation of the alkoxide, typically by a protic solvent like methanol or ethanol used in the reaction, or during an aqueous workup, yields the final primary alcohol.[3]
Caption: Workflow for the reduction of 6-Bromo-3-fluoropyridine-2-carbaldehyde.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
6-Bromo-3-fluoropyridine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve 6-Bromo-3-fluoropyridine-2-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (typically a 1:1 to 1:4 ratio) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition is exothermic, and careful control is necessary to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Route 2: Organometallic Addition to Formaldehyde – A Convergent but More Demanding Alternative
An alternative approach involves the formation of an organometallic reagent from 6-bromo-3-fluoropyridine, followed by its reaction with formaldehyde. This route is more convergent but presents greater experimental challenges. The two primary methods for generating the key nucleophilic intermediate are through a Grignard reaction or a halogen-lithium exchange.
Mechanistic Considerations: Grignard vs. Lithiation
Grignard Reaction: The formation of a Grignard reagent from 6-bromo-3-fluoropyridine would involve the reaction with magnesium metal. However, the presence of the acidic proton of the hydroxymethyl group in the final product necessitates the use of a protected form of formaldehyde or a formaldehyde equivalent. A more direct approach would be to react the Grignard reagent with paraformaldehyde or gaseous formaldehyde. The Grignard reagent attacks the electrophilic carbon of the formaldehyde, and subsequent acidic workup yields the desired alcohol.
Lithiation: Halogen-lithium exchange using an organolithium reagent, such as n-butyllithium, at low temperatures can generate the corresponding 2-lithiated pyridine species. This highly reactive nucleophile can then be quenched with formaldehyde. This method often proceeds with higher efficiency and selectivity than the Grignard reaction for halogenated pyridines, but requires strictly anhydrous conditions and low temperatures (-78 °C) to avoid side reactions.
Caption: Proposed lithiation and formaldehyde quenching route.
Experimental Protocol: Lithiation and Formaldehyde Quenching (Hypothetical)
Materials:
-
6-Bromo-3-fluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde or gaseous formaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve 6-bromo-3-fluoropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete halogen-lithium exchange.
-
Quench the reaction by the addition of an excess of freshly depolymerized paraformaldehyde or by bubbling gaseous formaldehyde through the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: Aldehyde Reduction | Route 2: Organometallic Addition |
| Starting Material Availability | 6-Bromo-3-fluoropyridine-2-carbaldehyde is commercially available. | 6-Bromo-3-fluoropyridine is commercially available. |
| Number of Steps | One step from the aldehyde. | One step from the bromopyridine. |
| Typical Yield | High (typically >90%). | Moderate to good (expected 50-70%), highly dependent on conditions. |
| Reaction Conditions | Mild (0 °C to room temperature). | Stringent (requires inert atmosphere and low temperatures, e.g., -78 °C). |
| Reagent Handling & Safety | Sodium borohydride is a relatively safe and easy-to-handle reagent. | Organolithium reagents are pyrophoric and require careful handling. |
| Scalability | Readily scalable. | Scalability can be challenging due to the need for low temperatures and inert conditions. |
| Purification | Generally straightforward purification by column chromatography. | May require more careful purification to remove byproducts from side reactions. |
Validation and Quality Control of this compound
Independent of the synthetic route chosen, rigorous validation of the final product is essential. The following analytical techniques are recommended for full characterization and purity assessment.
Caption: Analytical workflow for product validation.
-
High-Performance Liquid Chromatography (HPLC/UPLC): To determine the purity of the final compound, typically aiming for >95% for research purposes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the molecule. The proton NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₆H₅BrFNO (206.01 g/mol ).[4]
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the broad O-H stretch of the alcohol and the C-Br and C-F stretching vibrations.
Conclusion and Recommendations
For the synthesis of this compound, the reduction of the corresponding aldehyde (Route 1) stands out as the superior method for most laboratory applications. Its high yields, mild reaction conditions, and operational simplicity make it a reliable and efficient choice. While the organometallic addition route (Route 2) offers a more convergent synthesis, the stringent reaction conditions and potential for lower yields make it a less practical option unless the starting aldehyde is unavailable or prohibitively expensive.
As with any synthetic endeavor, the choice of route should be guided by the specific needs of the project, including scale, available resources, and the required purity of the final product. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists in the dynamic field of drug discovery and development.
References
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Pyridine and Fluorine in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs.[1][2] Its ability to form hydrogen bonds and participate in various biological interactions makes it a privileged structure in drug design.[2] However, the journey from a promising pyridine-based lead compound to a clinical candidate is often fraught with challenges, including suboptimal metabolic stability, insufficient binding affinity, and poor membrane permeability.
A powerful strategy to overcome these hurdles is the selective incorporation of fluorine into the pyridine ring or its substituents.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form a strong carbon-fluorine bond—can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] This guide provides an in-depth, objective comparison of the bioactivity of fluorinated versus non-fluorinated pyridine analogs, supported by experimental data and detailed protocols to inform rational drug design.
Enhanced Metabolic Stability: Blocking the Path of Biotransformation
A primary driver for incorporating fluorine is to enhance a compound's metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound Pair | Non-fluorinated Analog (t½, min) | Fluorinated Analog (t½, min) | Fold Improvement |
| Example 1 | 15 | 90 | 6 |
| Example 2 | < 5 | 45 | > 9 |
| Example 3 | 30 | > 120 | > 4 |
| Note: This table presents illustrative data from representative compound pairs to demonstrate the typical impact of fluorination on metabolic half-life (t½) in human liver microsomes. Actual values are compound-specific. |
Causality Behind the Improvement
The enhanced metabolic stability is not merely due to the C-F bond strength. Fluorine's high electronegativity can also decrease the electron density of the pyridine ring, making it less susceptible to oxidation. This electronic effect can be a crucial factor in preventing the formation of unwanted metabolites.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Fluorination can block metabolic oxidation at susceptible sites.
Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a cornerstone of in vitro drug metabolism studies.[3][4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the incubation mixture and the test compounds to 37°C.
-
Initiate the metabolic reaction by adding the test compound to the incubation mixture. The final concentration of the test compound is typically 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[5]
-
Improved Binding Affinity: Fine-Tuning Molecular Interactions
Fluorine can significantly enhance the binding affinity of a pyridine analog to its biological target.[6] This is achieved through a combination of factors:
-
Favorable Electrostatic Interactions: The polarized C-F bond can participate in dipole-dipole, ion-dipole, and even weak hydrogen bonding interactions with amino acid residues in the protein's binding pocket.[6]
-
Conformational Control: The introduction of fluorine can induce a specific conformation in the molecule that is more favorable for binding, a concept known as "conformational pre-organization."
-
Hydrophobic Interactions: In some contexts, fluorine can increase the lipophilicity of a molecule, leading to enhanced hydrophobic interactions within the binding site.
The following table provides representative data illustrating the potential for fluorine substitution to improve the inhibitory potency (IC50) of pyridine-based kinase inhibitors.
| Kinase Target | Non-fluorinated Pyridine Inhibitor (IC50, nM) | Fluorinated Pyridine Inhibitor (IC50, nM) | Fold Improvement |
| Kinase A | 250 | 50 | 5 |
| Kinase B | 120 | 15 | 8 |
| Kinase C | 800 | 100 | 8 |
| Note: This table provides representative data to illustrate the potential for fluorine substitution to improve the inhibitory potency (IC50) of pyridine-based kinase inhibitors. |
dot graph { layout=neato; node [shape=ellipse, style=filled]; edge [color="#5F6368"];
}
Caption: Fluorine can enhance binding through multiple interactions.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., HTRF)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase using Homogeneous Time-Resolved Fluorescence (HTRF).
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
HTRF detection buffer
-
Test compounds (fluorinated and non-fluorinated analogs)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the test compounds in DMSO to create a concentration gradient.
-
-
Kinase Reaction:
-
Add the kinase, biotinylated substrate, and test compound to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate the plate at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Enhanced Cell Permeability: Navigating the Cellular Maze
The effect of fluorine on cell permeability is context-dependent. While a single fluorine atom can increase lipophilicity and thus passive diffusion across cell membranes, a trifluoromethyl (CF3) group can sometimes decrease it. This ability to fine-tune lipophilicity is a valuable tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal absorption.[7] The apparent permeability coefficient (Papp) is a measure of the rate of passage of a compound across the Caco-2 cell monolayer.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Caco-2 assay workflow for determining permeability.
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol provides a general overview of the Caco-2 permeability assay.
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts with a microporous membrane
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Lucifer yellow (a low-permeability marker to assess monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of Lucifer yellow.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from both the apical and basolateral compartments.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Conclusion: The Enduring Impact of Fluorine in Pyridine Drug Discovery
The strategic incorporation of fluorine is a well-established and highly effective strategy in modern drug discovery. For pyridine-based analogs, fluorination offers a versatile toolkit to enhance metabolic stability, improve binding affinity, and modulate cell permeability. By understanding the underlying physicochemical principles and employing robust in vitro assays, researchers can rationally design and optimize fluorinated pyridine derivatives with superior drug-like properties. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the pursuit of novel and effective therapeutics.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
cost-benefit analysis of different halopyridine starting materials
An In-Depth Guide to the Cost-Benefit Analysis of Halopyridine Starting Materials for Pharmaceutical and Agrochemical Research
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and agrochemicals.[1][2][3] Its prevalence stems from its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability. Halopyridines, in particular, serve as versatile and indispensable building blocks, enabling the construction of complex molecular architectures through a variety of chemical transformations.[4]
However, the choice of halogen—fluorine, chlorine, bromine, or iodine—is a critical decision with significant downstream implications for reaction efficiency, process scalability, safety, and ultimately, project cost. A superficial analysis based solely on the bulk price of the starting material is often misleading. A true cost-benefit analysis requires a holistic understanding of the interplay between the halogen's reactivity in different chemical contexts, the cost of associated reagents and catalysts, and operational handling considerations.
This guide provides an in-depth comparison of common halopyridine starting materials. It is designed for researchers, scientists, and drug development professionals to facilitate informed decision-making in the early stages of synthetic route design, balancing chemical reactivity with economic and practical viability.
The Reactivity Dichotomy: A Tale of Two Mechanisms
The utility of a given halopyridine is fundamentally dictated by its reactivity in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). The choice of halogen has nearly opposite effects on the efficiency of these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for C-C and C-N bond formation, respectively.[5][6] These reactions proceed via a catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-halogen bond. The rate-determining step is often this oxidative addition, the facility of which is inversely proportional to the C-X bond strength.
This leads to a clear reactivity trend: I > Br > Cl >> F
-
Iodopyridines: Possess the weakest C-I bond, making them highly reactive. They typically require lower catalyst loadings, milder reaction conditions (lower temperatures, weaker bases), and less sophisticated ligands.[5]
-
Bromopyridines: Represent a happy medium of good reactivity and moderate cost. They are perhaps the most commonly used halopyridines for discovery chemistry, offering a reliable entry point for most cross-coupling reactions.[7]
-
Chloropyridines: Are highly attractive due to their low cost and wide commercial availability.[8][9] However, the strength of the C-Cl bond presents a significant activation barrier. Effecting cross-coupling with chloropyridines often necessitates more advanced, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, RuPhos), higher catalyst loadings, and more forcing reaction conditions, which can add significant cost and complexity to a process.[8][10]
-
Fluoropyridines: The C-F bond is exceptionally strong, rendering fluoropyridines generally unreactive and unsuitable for standard palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the electron-deficient pyridine ring, displacing the halide. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack by the nucleophile. The reaction rate is governed by the ability of the leaving group to activate the ring toward attack (via inductive electron withdrawal) and its ability to be displaced.
This results in an inverted reactivity trend compared to cross-coupling:[11] F > Cl ≈ Br > I
-
Fluoropyridines: Fluorine's high electronegativity makes the attached carbon atom highly electrophilic and strongly activates the ring for nucleophilic attack. This effect far outweighs its poor leaving group ability (due to C-F bond strength), making fluoropyridines the superior choice for SNAr reactions.[11][12][13] Halogens at the 2- and 4-positions are particularly activated due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer complex.[14]
-
Chloropyridines & Bromopyridines: These halogens offer a balance of moderate ring activation and good leaving group ability, making them viable substrates for SNAr, though often requiring more forcing conditions than their fluoro-counterparts.[14]
-
Iodopyridines: Iodine is the least electronegative halogen and thus provides the least activation of the pyridine ring towards nucleophilic attack, making iodopyridines the least reactive substrates for SNAr.
Quantitative & Economic Analysis
The optimal choice of halopyridine is a trade-off between raw material cost, process costs (catalysts, ligands, energy), and desired reactivity.
Table 1: Comparative Cost and Physical Properties of 2-Substituted Pyridines
| Starting Material | CAS Number | Molecular Weight ( g/mol ) | Representative Bulk Price (USD/kg)* | Boiling Point (°C) | Key Hazard |
| 2-Fluoropyridine | 372-48-5 | 97.09 | ~$200 - $400 | 126 | Flammable, Irritant[15] |
| 2-Chloropyridine | 109-09-1 | 113.54 | ~$20 - $50 | 170 | Fatal if inhaled/on skin, Lachrymator[9][16] |
| 2-Bromopyridine | 109-04-6 | 158.00 | ~$80 - $150 | 193 | Toxic, Irritant |
| 2-Iodopyridine | 5029-67-4 | 205.00 | ~$1500 - $2500 | 52 (at reduced pressure)[17] | Irritant, Light-sensitive |
*Prices are estimates based on publicly available data from bulk chemical suppliers and are subject to market fluctuation. They are intended for comparative purposes only.
Table 2: Reactivity and Process Profile by Halogen
| Halogen | Suzuki / Buchwald-Hartwig Reactivity | Typical Catalyst/Ligand Requirement | SNAr Reactivity | Key Advantage | Key Disadvantage |
| Iodo- | Excellent | Standard (e.g., Pd(PPh₃)₄) | Poor | High reactivity, mild conditions | High cost, potential instability |
| Bromo- | Good | Standard to moderately active systems | Moderate | Balanced reactivity and cost | Can require optimization |
| Chloro- | Poor to Moderate | Advanced, bulky phosphine ligands (e.g., SPhos, XPhos) | Good | Low cost, high availability | Harsh conditions, expensive ligands |
| Fluoro- | Inert | N/A | Excellent | Ideal for SNAr | Unsuitable for cross-coupling |
Decision-Making Workflow
Selecting the right starting material is a multi-factorial process. The following workflow can guide the decision-making process for a new synthetic target.
Caption: Decision workflow for selecting a halopyridine starting material.
Safety and Handling Considerations
Operational safety is a non-negotiable aspect of chemical synthesis. Each class of halopyridine presents a unique set of handling challenges.
-
Fluoropyridines: Generally volatile and flammable liquids. They can cause skin, eye, and respiratory irritation.[15]
-
Chloropyridines: Notoriously hazardous. 2-Chloropyridine, for example, is classified as fatal if inhaled or in contact with skin, causes serious eye damage, and is a lachrymator (tear-inducing). It requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, eye/face protection, and potentially respiratory protection.
-
Bromopyridines: Are toxic and irritants. They are less volatile than their chloro- and fluoro- counterparts but require similar handling precautions.
-
Iodopyridines: Are typically solids or high-boiling liquids. While generally less volatile, they can be light-sensitive and should be stored accordingly. The primary hazards are irritation upon contact.
Always consult the Safety Data Sheet (SDS) for the specific reagent before use.[18][19]
Exemplary Experimental Protocols
The following protocols illustrate the practical differences in reaction conditions required for different halopyridines.
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine (Standard Conditions)
This protocol describes a typical lab-scale Suzuki coupling using a bromopyridine, which generally proceeds with standard catalysts and conditions.
Reaction: 2-Bromopyridine + Phenylboronic acid → 2-Phenylpyridine
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-phenylpyridine.
Protocol 2: Suzuki-Miyaura Coupling of a Chloropyridine (Forcing Conditions)
This protocol highlights the need for a more advanced catalytic system to achieve a similar transformation with a less reactive chloropyridine.[8]
Reaction: 2-Chloropyridine + Phenylboronic acid → 2-Phenylpyridine
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, SPhos, and K₃PO₄ to a flame-dried Schlenk flask.
-
Outside the glovebox, add 2-chloropyridine and phenylboronic acid.
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Workup and purification are performed as described in Protocol 1.
Causality Behind Experimental Choices: The switch from 2-bromopyridine to 2-chloropyridine necessitates several key changes. The stronger C-Cl bond requires a more active catalyst. This is achieved by using a combination of a simple palladium source (Pd(OAc)₂) and a specialized, electron-rich, and bulky phosphine ligand (SPhos). This ligand promotes the difficult oxidative addition step and stabilizes the catalytic intermediates. A stronger base (K₃PO₄) and higher temperature are also employed to drive the reaction to completion.[8] This illustrates the "hidden costs" of using a cheaper starting material.
Conclusion
The selection of a halopyridine starting material is a strategic decision that profoundly impacts synthetic efficiency and project economics. While chloropyridines offer the lowest upfront cost, they demand a higher investment in process development, requiring more expensive catalysts and harsher conditions, making them most suitable for large-scale, well-optimized manufacturing processes. Bromopyridines provide a robust and reliable option for both discovery and development, offering a favorable balance of reactivity and cost. Iodopyridines are the reagent of choice for small-scale discovery chemistry where maximizing the probability of success and achieving rapid results with mild conditions is paramount. Finally, fluoropyridines occupy a unique niche, being largely inert to cross-coupling but serving as the premier substrates for SNAr chemistry. A thorough understanding of these trade-offs is essential for any scientist aiming to develop efficient, scalable, and cost-effective synthetic routes in the competitive landscape of pharmaceutical and agrochemical research.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Halopyridines Market, Global Outlook and Forecast 2026-2032 [marketmonitorglobal.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloropyridine price,buy 2-Chloropyridine - chemicalbook [m.chemicalbook.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. 2-碘吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis of 2,3,6-Trisubstituted Pyridines: A Comparative Review of Methodologies
The 2,3,6-trisubstituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a myriad of bioactive molecules, pharmaceuticals, and functional materials underscores the critical need for robust and versatile synthetic strategies. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this important scaffold, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of both classical and contemporary methodologies, supported by experimental data and detailed protocols.
The Strategic Importance of the 2,3,6-Trisubstituted Pyridine Core
The unique substitution pattern of 2,3,6-trisubstituted pyridines allows for precise modulation of their steric and electronic properties. This, in turn, dictates their biological activity and material characteristics. The ability to introduce diverse functionalities at these specific positions is paramount for generating novel compounds with tailored properties. This guide will navigate the synthetic landscape, offering a critical evaluation of the available tools to construct this valuable heterocyclic core.
Classical Ring-Closing Strategies: Building from the Ground Up
For decades, the construction of the pyridine ring has relied on powerful condensation reactions that assemble the heterocycle from acyclic precursors. These methods, while sometimes perceived as traditional, remain highly relevant due to their reliability, scalability, and the complexity of the molecules they can generate from simple starting materials.
The Kröhnke Pyridine Synthesis: A Convergent and High-Yielding Approach
First reported by Fritz Kröhnke, this synthesis offers a highly efficient route to polysubstituted pyridines, including the 2,3,6-trisubstituted pattern. The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[1][2]
Mechanism and Rationale:
The reaction proceeds through a well-defined cascade. The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide. This nucleophilic ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. Subsequent cyclization with ammonia and dehydration leads to the aromatic pyridine ring.[2] A key advantage over methods like the Hantzsch synthesis is that the Kröhnke synthesis does not require a separate oxidation step to achieve the final aromatic product.[3]
Kröhnke Pyridine Synthesis Workflow.
Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted Pyridine via the Kröhnke Reaction
This protocol details the synthesis of a representative 2,3,6-trisubstituted pyridine.
Step 1: Preparation of the α-Pyridinium Methyl Ketone Salt
-
To a solution of the desired substituted acetophenone (1.0 equiv.) in pyridine (used as both solvent and reactant), add iodine (1.0 equiv.).
-
Heat the mixture at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature. The pyridinium salt will precipitate.
-
Filter the solid and wash thoroughly with diethyl ether to remove any unreacted starting materials. Dry the salt under vacuum.
Step 2: Pyridine Ring Formation
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 equiv.) and the prepared pyridinium salt (1.0 equiv.) in glacial acetic acid.
-
Add ammonium acetate (8.0 equiv.) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,3,6-trisubstituted pyridine.
The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Route to Trisubstituted Pyridines
The Bohlmann-Rahtz synthesis provides a reliable two-step method for preparing 2,3,6-trisubstituted pyridines. The process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[3][4]
Mechanism and Rationale:
The initial Michael addition of the enamine to the ethynylketone is followed by proton transfer to yield a stable aminodiene intermediate. This intermediate must then undergo a Z/E isomerization at elevated temperatures to allow for the subsequent cyclodehydration to form the pyridine ring.[3] The high temperatures required for this final step have been a drawback, though recent modifications using acid catalysis have allowed for milder reaction conditions.[5]
Bohlmann-Rahtz Pyridine Synthesis Workflow.
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of a 2,3,6-Trisubstituted Pyridine
This modified one-pot procedure avoids the isolation of the aminodiene intermediate.
-
To a solution of the β-ketoester (1.0 equiv.) in ethanol, add ammonium acetate (1.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes to generate the enamine in situ.
-
Add the ethynylketone (1.0 equiv.) to the reaction mixture.
-
Add a catalytic amount of a suitable acid, such as acetic acid or an ion-exchange resin (e.g., Amberlyst 15).[5]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, remove the catalyst by filtration (if applicable), and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2,3,6-trisubstituted pyridine.
Modern Marvels: Transition-Metal-Catalyzed Approaches
The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyridines are no exception. These methods offer unparalleled efficiency, functional group tolerance, and regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds with Precision
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are powerful tools for the construction of biaryl and heterobiaryl systems.[6][7] For the synthesis of 2,3,6-trisubstituted pyridines, these methods typically involve the coupling of a suitably functionalized pyridine with an organometallic reagent.
Mechanism and Rationale:
The catalytic cycle generally involves three key steps: oxidative addition of the halopyridine to the Pd(0) catalyst, transmetalation of the organometallic reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nobelprize.org [nobelprize.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (6-Bromo-3-fluoropyridin-2-yl)methanol
As a Senior Application Scientist, my goal is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of the laboratory. The proper disposal of (6-Bromo-3-fluoropyridin-2-yl)methanol is not merely a regulatory formality; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of your research. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to manage this chemical waste stream with confidence and expertise.
Hazard Profile and Chemical Identity of this compound
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a halogenated pyridine derivative, a class of compounds that requires specialized handling due to its reactivity and potential toxicity. Its primary hazards, as identified in its Safety Data Sheet (SDS), necessitate the stringent protocols outlined in this guide.[1]
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Thermal decomposition can generate highly toxic and corrosive gases, including carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[1] Therefore, uncontrolled disposal or incineration is not an option.
For quick reference, the key identification and hazard data are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | SynQuest Labs[1] |
| CAS Number | 918793-01-8 | SynQuest Labs[1] |
| Molecular Formula | C₆H₅BrFNO | Santa Cruz Biotechnology[2] |
| Molecular Weight | 206.01 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | Solid / Powder | Sigma-Aldrich |
| GHS Hazard Codes | H302, H315, H319, H335 | SynQuest Labs[1] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | SynQuest Labs[1] |
Immediate Safety and Handling Protocols
Before waste is even generated, safe handling is paramount. All operations involving this compound must be conducted with the appropriate Personal Protective Equipment (PPE) and engineering controls.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols.[3][4] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][4]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemically resistant nitrile gloves.[3]
-
Eye Protection : Use chemical safety goggles or a face shield.[1]
-
Lab Coat : A standard lab coat is required to prevent skin contact.[1]
-
Respiratory Protection : If working outside of a fume hood (not recommended) or during a large spill, respiratory protection is necessary.[1]
-
The Core Principle: Segregation of Halogenated Waste
The single most important step in the disposal process is the strict segregation of halogenated waste from all other waste streams. This compound contains both bromine and fluorine, classifying it as a halogenated organic compound .[5]
Causality: Halogenated waste cannot be disposed of via the same methods as non-halogenated waste. It requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like HBr and HF) produced during combustion.[1] Mixing halogenated and non-halogenated waste contaminates the entire volume, dramatically increasing the cost and complexity of disposal for your institution.[6][7]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the compliant disposal of this compound.
Immediately upon generation, identify any material that has come into contact with this compound as hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, vials).
-
Spill cleanup materials.
Proper containment is crucial to prevent leaks and ensure safe transport. Use separate, dedicated containers for each type of waste.[8]
-
Solid Waste :
-
Container : Collect dry solid waste (pure compound, contaminated gloves, weighing paper) in a durable, sealable container, such as a high-density polyethylene (HDPE) pail or a designated solid waste drum.[7]
-
Labeling : The container must be clearly labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLIDS." [8][9] List the full chemical name, "this compound," and its approximate concentration.[8]
-
-
Liquid Waste :
-
Container : Use a chemically compatible, leak-proof container with a secure screw cap.[8][10] Do not fill the container beyond 80% capacity to allow for vapor expansion.[7]
-
Labeling : The container must be clearly labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUIDS." [8] List all chemical constituents, including solvents, and their approximate percentages.[8]
-
-
Contaminated Sharps :
-
Container : Needles, contaminated broken glass, or other sharps must be placed in a designated, puncture-proof sharps container.[6]
-
Labeling : The sharps container should be labeled as "HAZARDOUS WASTE: CHEMICALLY CONTAMINATED SHARPS" and specify the presence of halogenated compounds.
-
Key Trustworthiness Check: All waste containers must be kept securely closed except when actively adding waste.[10][11] This is a common regulatory requirement and prevents the release of hazardous vapors into the laboratory.
Designate a specific area in your lab, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).
-
The SAA must be under the control of the laboratory personnel.
-
Store waste containers in secondary containment (such as a chemical-resistant tray) to contain potential leaks.
-
Keep the SAA clean and organized, and inspect waste containers weekly for any signs of degradation or leakage.[10]
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[3][11][12] This is illegal, environmentally harmful, and poses a significant safety risk.
-
Action : Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to arrange for the pickup and disposal of your hazardous waste.[9] They will work with a licensed hazardous waste disposal company that can transport the material to an approved treatment, storage, and disposal facility (TSDF). The recommended disposal method is incineration in an authorized facility equipped with an afterburner and flue gas scrubber.[1]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors : Ensure the fume hood is operating.
-
Contain the Spill : For a small spill, use an inert absorbent material like sand or vermiculite to cover the spill.[4][8]
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : All cleanup materials must be disposed of as halogenated solid waste.[11]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. scbt.com [scbt.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling (6-Bromo-3-fluoropyridin-2-yl)methanol
This guide provides essential safety and handling protocols for (6-Bromo-3-fluoropyridin-2-yl)methanol, a compound frequently used in pharmaceutical and agrochemical research. As laboratory professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle. This document moves beyond a simple checklist, offering a framework of causal logic for each procedural step, ensuring a self-validating system of safety.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Given these hazards, the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The cornerstone of safe handling is the implementation of a multi-layered safety approach, prioritizing engineering controls, followed by administrative procedures, and finally, personal protective equipment (PPE).
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is considered, robust engineering and administrative controls must be in place. These measures are designed to minimize exposure at the source.
-
Engineering Controls: All handling of this compound, especially when in solid/powder form, must be conducted in a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood's primary function is to capture and exhaust dust and vapors, preventing inhalation. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance (approximately 55 feet) of the handling area.[1][5]
-
Administrative Controls: Access to areas where this chemical is stored and handled should be restricted to trained personnel. Always wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][6] A "dry run" of any new procedure is recommended to identify potential bottlenecks or areas of increased risk.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3] | Protects against skin irritation and absorption. Always check the glove manufacturer's compatibility chart for the specific chemical.[5] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] | Provides comprehensive protection against splashes and airborne particles, safeguarding against serious eye irritation. |
| Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | Required when engineering controls are insufficient or during emergency situations. Use a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates.[1] | Protects against the inhalation of dust or vapors that can cause respiratory irritation. |
Step-by-Step Handling Procedure
This protocol outlines the standard workflow for safely handling this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood.
-
-
Weighing and Transfer:
-
Dissolution and Reaction:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wipe down the work area within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water.[1]
-
Caption: Standard workflow for handling this compound.
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing and seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Response
For small spills, trained personnel can manage the cleanup.
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material like sand or vermiculite to cover the spill.[4]
-
Collect: Carefully sweep or shovel the contained material into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste according to institutional and local regulations.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. thermofishersci.in [thermofishersci.in]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
